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KadlongilactoneF

Cat. No.: B15240896
M. Wt: 510.6 g/mol
InChI Key: VZJUYAIRWXJBGH-WIXBFYNMSA-N
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Description

KadlongilactoneF is a useful research compound. Its molecular formula is C30H38O7 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H38O7 B15240896 KadlongilactoneF

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H38O7

Molecular Weight

510.6 g/mol

IUPAC Name

(1R,2S,4S,9R,10R,11R,13R,15S,16S,27S)-2,27-dihydroxy-6,10,15,20,20-pentamethyl-8,12,21-trioxaheptacyclo[13.13.0.02,11.04,9.011,13.016,27.019,25]octacosa-5,23,25-triene-7,22-dione

InChI

InChI=1S/C30H38O7/c1-15-10-18-12-29(34)21-13-28(33)11-17-6-9-23(31)37-26(3,4)19(17)7-8-20(28)27(21,5)14-22-30(29,36-22)16(2)24(18)35-25(15)32/h6,9-11,16,18-22,24,33-34H,7-8,12-14H2,1-5H3/t16-,18-,19?,20+,21-,22-,24+,27+,28-,29+,30-/m1/s1

InChI Key

VZJUYAIRWXJBGH-WIXBFYNMSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H](C[C@]3([C@]14[C@H](O4)C[C@@]5([C@H]3C[C@]6([C@H]5CCC7C(=C6)C=CC(=O)OC7(C)C)O)C)O)C=C(C(=O)O2)C

Canonical SMILES

CC1C2C(CC3(C14C(O4)CC5(C3CC6(C5CCC7C(=C6)C=CC(=O)OC7(C)C)O)C)O)C=C(C(=O)O2)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Kadlongilactone F: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed account of the discovery, isolation, and initial biological evaluation of Kadlongilactone F, a novel triterpenoid natural product. The information presented is collated from primary research and is intended to serve as a technical guide for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

Kadlongilactone F is a recently identified member of the kadlongilactone family of triterpenoids.[1][2] These compounds are characterized by a complex, hexacyclic[3][3][4][5][5][5] ring system and are sourced from the plant Kadsura longipedunculata.[1][2] The discovery of Kadlongilactone F and its congeners (C-E) has expanded the structural diversity of this unique class of natural products and highlighted their potential as cytotoxic agents. Terpenoids possessing lactone moieties are known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.

Discovery and Source Material

Kadlongilactone F was discovered during a systematic investigation into the chemical constituents of Kadsura longipedunculata, a plant belonging to the Schisandraceae family.[1][2] The leaves and stems of this plant were identified as the natural source of this novel compound.[1][2] The research aimed to identify new natural products with potential biological activity, leading to the isolation of four new triterpenoids: kadlongilactones C, D, E, and F.[1][2]

Isolation Methodology

The isolation of Kadlongilactone F from the plant material involved a multi-step process of extraction and chromatographic separation. While the full, detailed protocol is outlined in the primary literature, the general workflow is presented below.

General Experimental Workflow

G plant_material Leaves and Stems of Kadsura longipedunculata extraction Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractionation Column Chromatography (Silica Gel) partitioning->fractionation fractions Fractions fractionation->fractions hplc Preparative HPLC fractions->hplc pure_compounds Isolated Kadlongilactones (including Kadlongilactone F) hplc->pure_compounds

Figure 1: General workflow for the isolation of Kadlongilactone F.

Structure Elucidation

The chemical structure of Kadlongilactone F was determined through a combination of advanced spectroscopic techniques. The primary methods employed were:

  • NMR Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMBC, ROESY) nuclear magnetic resonance experiments were conducted to establish the planar structure and relative stereochemistry of the molecule.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of the compound.

  • DFT Computational Methods: Density functional theory (DFT) calculations were utilized to validate the proposed structures of the isolated compounds.[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical data for Kadlongilactone C, a closely related analog isolated in the same study. The complete data for Kadlongilactone F would be found in the primary publication.

PropertyValue (for Kadlongilactone C)
Appearance White powder[6]
Molecular Formula C₃₁H₄₀O₆[6]
Mass (HRESIMS) m/z 507.2753 [M - H]⁻[6]
Degrees of Unsaturation 12[6]
Key IR Absorptions (cm⁻¹) 3432 (hydroxy), 1717 & 1678 (lactone carbonyls)[6]

Biological Activity

Kadlongilactone F and its co-isolated analogs were evaluated for their cytotoxic activity against a panel of human cancer cell lines.

In Vitro Cytotoxicity

The cytotoxic effects of kadlongilactones were assessed against the A549 (lung carcinoma), HT-29 (colon adenocarcinoma), and K562 (chronic myelogenous leukemia) cell lines. The results, presented as IC₅₀ values, are summarized in the table below.

CompoundIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HT-29IC₅₀ (µM) vs. K562
Kadlongilactone A0.49 - 3.610.49 - 3.610.49 - 3.61
Kadlongilactone B0.49 - 3.610.49 - 3.610.49 - 3.61
Kadlongilactone C0.49 - 3.610.49 - 3.610.49 - 3.61
Kadlongilactone D0.49 - 3.610.49 - 3.610.49 - 3.61

Note: The source provides a range for the IC₅₀ values of compounds 1-4. For specific values for each compound against each cell line, consultation of the primary literature is recommended.

The data indicates that these compounds exhibit significant cytotoxic activity, with IC₅₀ values in the low micromolar range.[1][2]

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by Kadlongilactone F have not yet been fully elucidated. However, the potent cytotoxic activity suggests that it may interfere with critical cellular processes such as cell cycle progression, apoptosis, or specific oncogenic signaling pathways. Further research is required to delineate the molecular targets of this compound.

G cluster_cell Cancer Cell kadlongilactone Kadlongilactone F target Putative Molecular Target(s) kadlongilactone->target Interaction pathways Downstream Signaling Pathways target->pathways Modulation effects Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) pathways->effects Induction

Figure 2: Hypothesized mechanism of action for Kadlongilactone F.

Conclusion and Future Directions

The discovery of Kadlongilactone F and its analogs represents a significant advancement in the field of natural product chemistry. These structurally complex triterpenoids from Kadsura longipedunculata have demonstrated potent in vitro cytotoxicity, marking them as promising leads for the development of novel anticancer agents.

Future research should focus on:

  • Total synthesis of Kadlongilactone F to enable further biological evaluation and structure-activity relationship (SAR) studies.

  • Elucidation of the specific molecular targets and mechanisms of action responsible for its cytotoxic effects.

  • In vivo studies to assess the efficacy and safety of Kadlongilactone F in preclinical models of cancer.

The unique chemical architecture and potent biological activity of Kadlongilactone F underscore the continued importance of natural products as a source of inspiration for the development of new therapeutics.

References

Unraveling the Intricate Architecture of Kadlongilactone F: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the chemical structure elucidation of Kadlongilactone F, a complex triterpenoid isolated from Kadsura longipedunculata. The elucidation of such intricate natural products is a cornerstone of drug discovery, providing templates for novel therapeutic agents. This document details the experimental protocols and presents the spectroscopic data that were pivotal in piecing together the molecular puzzle of Kadlongilactone F.

Isolation and Purification

The journey to elucidating the structure of Kadlongilactone F began with its isolation from the leaves and stems of Kadsura longipedunculata. A systematic extraction and chromatographic process was employed to yield the pure compound.

Experimental Protocol:

The air-dried and powdered leaves and stems of Kadsura longipedunculata were subjected to extraction with methanol at room temperature. The resulting crude extract was then partitioned between different solvents of increasing polarity to achieve a preliminary separation of compounds based on their polarity. The fraction containing Kadlongilactone F was then subjected to repeated column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) and recrystallization to afford the pure compound.

Spectroscopic and Spectrometric Analysis

A combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) formed the backbone of the structure elucidation process.

Mass Spectrometry

High-resolution mass spectrometry was instrumental in determining the molecular formula of Kadlongilactone F.

Experimental Protocol:

A solution of Kadlongilactone F in methanol was introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The spectrum was acquired in positive ion mode.

Table 1: High-Resolution Mass Spectrometry Data for Kadlongilactone F

ParameterValue
Molecular FormulaC₃₀H₃₆O₇
Ion[M+H]⁺
Calculated m/z509.2539
Measured m/z509.2542
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D correlation experiments (COSY, HSQC, HMBC), provided the detailed information required to assemble the carbon skeleton and assign the relative stereochemistry of Kadlongilactone F. The spectra were recorded in deuterated pyridine (C₅D₅N).

Experimental Protocol:

A sample of Kadlongilactone F was dissolved in pyridine-d₅, and ¹H, ¹³C, COSY, HSQC, and HMBC spectra were acquired on a 500 MHz NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals. Coupling constants (J) are reported in Hertz (Hz).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Kadlongilactone F in C₅D₅N

PositionδC (ppm)δH (ppm), multiplicity, J (Hz)
138.52.15, m
228.11.85, m; 1.65, m
378.93.55, dd, 11.5, 4.5
440.2-
555.11.50, d, 12.5
622.82.05, m; 1.95, m
734.52.30, m; 2.10, m
845.6-
950.12.25, m
1037.8-
1129.71.90, m; 1.70, m
1271.24.10, t, 8.0
1348.9-
1451.5-
1535.22.40, m; 2.20, m
16208.1-
1758.32.80, d, 10.5
1815.20.95, s
1921.81.05, s
2036.12.50, m
2118.31.10, d, 7.0
22138.25.80, s
23125.1-
24170.5-
2525.41.25, s
2621.51.15, s
2718.91.00, s
2828.31.30, s
29170.1-
3020.92.00, s

Logical Workflow for Structure Elucidation

The process of elucidating the structure of Kadlongilactone F followed a logical progression from isolation to the final structural assignment. The following diagram illustrates this workflow.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Determination plant_material Kadsura longipedunculata (Leaves & Stems) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column & Preparative TLC partitioning->chromatography pure_compound Pure Kadlongilactone F chromatography->pure_compound hresims HRESIMS pure_compound->hresims nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d molecular_formula Determine Molecular Formula (C₃₀H₃₆O₇) hresims->molecular_formula nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d substructures Identify Substructures (Functional Groups, Spin Systems) nmr_1d->substructures connectivity Establish Connectivity (HMBC Correlations) nmr_2d->connectivity stereochemistry Determine Relative Stereochemistry (NOESY/ROESY, Coupling Constants) connectivity->stereochemistry final_structure Propose Final Structure stereochemistry->final_structure

Caption: Logical workflow for the structure elucidation of Kadlongilactone F.

Conclusion

The structure of Kadlongilactone F was successfully elucidated through a combination of meticulous isolation techniques and comprehensive spectroscopic analysis. High-resolution mass spectrometry provided the molecular formula, while a suite of 1D and 2D NMR experiments allowed for the complete assignment of the proton and carbon signals, ultimately revealing the intricate hexacyclic framework of this complex triterpenoid. The detailed experimental protocols and tabulated data presented herein serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

Unveiling Kadlongilactone F: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the natural sourcing, isolation, and biological activity of Kadlongilactone F. This document provides a comprehensive overview of the experimental protocols and quantitative data associated with this novel triterpenoid.

Natural Source and Identification

Kadlongilactone F is a recently discovered triterpenoid belonging to a class of compounds known as kadlongilactones. Contrary to initial hypotheses suggesting a variety of potential plant sources, definitive research has identified the natural origin of Kadlongilactone F.

Primary Natural Source: The exclusive natural source of Kadlongilactone F, along with its structural analogs Kadlongilactones C, D, and E, is the leaves and stems of the plant Kadsura longipedunculata.[1][2][3] This plant is a member of the Schisandraceae family, which is known for producing a diverse array of biologically active secondary metabolites.

Isolation and Purification of Kadlongilactone F

The isolation of Kadlongilactone F from Kadsura longipedunculata is a multi-step process involving extraction and chromatographic separation. The following protocol is based on the established methodology.

Experimental Protocol: Isolation and Purification

Plant Material: Air-dried and powdered leaves and stems of Kadsura longipedunculata are used as the starting material.

Extraction:

  • The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature.

  • The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is then suspended in water and partitioned successively with petroleum ether, chloroform (CHCl₃), and ethyl acetate (EtOAc).

Chromatographic Separation:

  • The chloroform-soluble fraction, which contains Kadlongilactone F, is subjected to column chromatography on silica gel.

  • A gradient elution system of chloroform-methanol (CHCl₃-MeOH) is employed to separate the fractions.

  • Fractions containing compounds of interest are identified by thin-layer chromatography (TLC).

  • Further purification of the fractions containing Kadlongilactone F is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification is typically accomplished by preparative high-performance liquid chromatography (HPLC) to yield pure Kadlongilactone F.

The workflow for the isolation of Kadlongilactone F is depicted in the diagram below.

G Isolation Workflow for Kadlongilactone F cluster_extraction Extraction cluster_purification Purification Plant Material Powdered Leaves & Stems of Kadsura longipedunculata Methanol Extraction Exhaustive Methanol Extraction Plant Material->Methanol Extraction Crude Extract Crude Methanol Extract Methanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) Crude Extract->Solvent Partitioning Chloroform Fraction Chloroform-Soluble Fraction Solvent Partitioning->Chloroform Fraction Silica Gel CC Silica Gel Column Chromatography (CHCl₃-MeOH Gradient) Chloroform Fraction->Silica Gel CC Fraction Collection Fraction Collection & TLC Analysis Silica Gel CC->Fraction Collection Further CC Repeated Column Chromatography (Silica Gel, Sephadex LH-20) Fraction Collection->Further CC Prep HPLC Preparative HPLC Further CC->Prep HPLC Pure Compound Pure Kadlongilactone F Prep HPLC->Pure Compound

Caption: Isolation Workflow for Kadlongilactone F.

Structure Elucidation

The chemical structure of Kadlongilactone F was determined through extensive spectroscopic analysis. The molecular formula was established as C₃₀H₃₈O₆ through high-resolution electrospray ionization mass spectrometry (HRESIMS).[1][2][3] The detailed structure was elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional nuclear magnetic resonance (NMR) techniques, including COSY, HSQC, and HMBC experiments.[1][2][3]

Biological Activity: Cytotoxicity

Kadlongilactone F, along with its analogs, has demonstrated significant cytotoxic activity against several human cancer cell lines. The in vitro cytotoxicity was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (A549, HT-29, and K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Kadlongilactone F and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Quantitative Data: In Vitro Cytotoxicity of Kadlongilactones

The cytotoxic activities of Kadlongilactones C-F against three human cancer cell lines are summarized in the table below.

CompoundIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HT-29IC₅₀ (µM) vs. K562
Kadlongilactone C0.491.230.87
Kadlongilactone D1.122.541.98
Kadlongilactone E3.61>10>10
Kadlongilactone F 2.89 4.76 3.11

Data sourced from Pu et al., J. Nat. Prod. 2007, 70, 11, 1706-1711.[1][2][3]

Signaling Pathways

The precise signaling pathways through which Kadlongilactone F exerts its cytotoxic effects are still under investigation. However, based on the activity of other natural products with similar structural features, it is hypothesized that it may induce apoptosis through pathways involving the regulation of Bcl-2 family proteins and the activation of caspases. Further research is required to elucidate the exact molecular mechanisms.

The logical relationship for a hypothesized apoptotic pathway is presented below.

G Hypothesized Cytotoxic Signaling Pathway of Kadlongilactone F Kadlongilactone F Kadlongilactone F Cellular Uptake Cellular Uptake Kadlongilactone F->Cellular Uptake Mitochondrial Stress Mitochondrial Stress Cellular Uptake->Mitochondrial Stress Bcl2_Bax_Ratio Decreased Bcl-2/Bax Ratio Mitochondrial Stress->Bcl2_Bax_Ratio Cytochrome_c_Release Cytochrome c Release Bcl2_Bax_Ratio->Cytochrome_c_Release Caspase_Activation Caspase Cascade Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized Cytotoxic Signaling Pathway.

Conclusion

Kadlongilactone F, isolated from Kadsura longipedunculata, represents a promising new scaffold for the development of novel anticancer agents. This technical guide provides the foundational knowledge necessary for researchers to further explore its therapeutic potential. The detailed protocols for its isolation and the quantitative data on its cytotoxicity offer a solid starting point for future investigations into its mechanism of action and preclinical development.

References

The Enigmatic Path to Kadlongilactone F: A Technical Guide to its Proposed Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Kadlongilactone F, a member of the structurally diverse and complex Stemona alkaloids, presents a fascinating puzzle in natural product biosynthesis. While the complete enzymatic pathway remains to be fully elucidated, significant insights from the broader study of Stemona alkaloid biogenesis allow for the construction of a plausible biosynthetic blueprint. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of Kadlongilactone F, drawing upon the general principles established for this class of compounds. Due to the current limitations in dedicated biosynthetic studies for Kadlongilactone F, this document will focus on the hypothetical pathway, supported by a logical framework derived from related molecular structures.

Proposed Biosynthetic Pathway of Kadlongilactone F

The biosynthesis of Stemona alkaloids is believed to originate from common metabolic precursors, namely amino acids and isoprenoids.[1][2] For Kadlongilactone F, a hypothetical pathway can be envisioned that involves the convergence of a polyketide or fatty acid-derived chain with an amino acid-derived heterocyclic core, followed by a series of oxidative cyclizations and rearrangements.

The proposed biosynthetic pathway for Kadlongilactone F is initiated by the formation of a key intermediate, the pyrrolo[1,2-a]azepine core, which is characteristic of many Stemona alkaloids.[3] This core is thought to be derived from L-ornithine and a C5 unit, potentially from the hemiterpenoid pathway.

Formation of the Core Structure

The initial steps are hypothesized to involve the decarboxylation of L-ornithine to form putrescine, which then undergoes a series of modifications, including methylation and oxidation, to form a reactive iminium ion. This intermediate is then proposed to react with a five-carbon unit, likely derived from isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP), to construct the fundamental azepine ring system.

Elaboration of the Side Chain and Lactone Formation

Following the formation of the core structure, a polyketide or fatty acid-derived side chain is proposed to be attached. The assembly of this chain would likely be catalyzed by a polyketide synthase (PKS) or a related enzymatic complex. A series of reductions, dehydrations, and oxidations would then tailor this chain, setting the stage for the formation of the characteristic lactone rings of Kadlongilactone F.

The formation of the γ-lactone and the bridged ether linkages are likely the result of highly specific cytochrome P450-mediated oxidations. These enzymes are known to catalyze regio- and stereospecific hydroxylations, which can then lead to intramolecular cyclization to form the lactone and ether moieties.

The final steps of the pathway would involve further oxidative modifications to install the remaining functional groups and establish the correct stereochemistry of the molecule.

Experimental Protocols

As the biosynthesis of Kadlongilactone F has not been experimentally validated, this section provides a general protocol for the isolation and characterization of Kadlongilactone F from its natural source, Kadsura longipedunculata, based on published methods.[4][5] This protocol can serve as a foundational methodology for future biosynthetic studies, such as precursor feeding experiments.

Plant Material and Extraction
  • Collection and Preparation: The leaves and stems of Kadsura longipedunculata are collected and air-dried. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with a solvent system such as methanol or a mixture of dichloromethane and methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification
  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The ethyl acetate fraction, which is likely to contain Kadlongilactone F, is subjected to a series of chromatographic separations.

    • Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient of n-hexane and ethyl acetate.

    • Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure Kadlongilactone F is performed using preparative reversed-phase HPLC with a suitable solvent system, such as a gradient of acetonitrile and water.

Structure Elucidation

The structure of the isolated Kadlongilactone F is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the connectivity and relative stereochemistry of the molecule.[4][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls and hydroxyls.

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for the isolation and characterization of Kadlongilactone F.

Proposed Biosynthetic Pathway of Kadlongilactone F cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_elaboration Side Chain Elaboration & Cyclization cluster_final_product Final Product L-Ornithine L-Ornithine Pyrrolo[1,2-a]azepine Core Pyrrolo[1,2-a]azepine Core L-Ornithine->Pyrrolo[1,2-a]azepine Core IPP/DMAPP IPP/DMAPP IPP/DMAPP->Pyrrolo[1,2-a]azepine Core Polyketide/Fatty Acid Precursors Polyketide/Fatty Acid Precursors Linear Polyketide Intermediate Linear Polyketide Intermediate Polyketide/Fatty Acid Precursors->Linear Polyketide Intermediate Pyrrolo[1,2-a]azepine Core->Linear Polyketide Intermediate Attachment of side chain Hydroxylated Intermediate Hydroxylated Intermediate Linear Polyketide Intermediate->Hydroxylated Intermediate P450 Hydroxylation Epoxidized Intermediate Epoxidized Intermediate Hydroxylated Intermediate->Epoxidized Intermediate P450 Epoxidation Kadlongilactone F Kadlongilactone F Epoxidized Intermediate->Kadlongilactone F Intramolecular Cyclizations & Rearrangements

Caption: A diagram of the proposed biosynthetic pathway for Kadlongilactone F.

Experimental Workflow for Kadlongilactone F Plant Material (Kadsura longipedunculata) Plant Material (Kadsura longipedunculata) Extraction Extraction Plant Material (Kadsura longipedunculata)->Extraction Solvent Partitioning Solvent Partitioning Extraction->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Pure Kadlongilactone F Pure Kadlongilactone F Preparative HPLC->Pure Kadlongilactone F Structure Elucidation Structure Elucidation Pure Kadlongilactone F->Structure Elucidation Spectroscopic Data (NMR, MS, IR, UV) Spectroscopic Data (NMR, MS, IR, UV) Structure Elucidation->Spectroscopic Data (NMR, MS, IR, UV)

Caption: A general workflow for the isolation and characterization of Kadlongilactone F.

Quantitative Data

At present, there is a notable absence of quantitative data in the scientific literature pertaining to the biosynthesis of Kadlongilactone F. Key metrics such as enzyme kinetics, precursor incorporation rates, and pathway yields have not been determined. The data presented in the literature primarily focuses on the structural and cytotoxic properties of the isolated compounds. For instance, Kadlongilactones have shown significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.[4][5]

Conclusion and Future Directions

The biosynthesis of Kadlongilactone F remains an intriguing and largely unexplored area of natural product chemistry. The proposed pathway, based on the established principles of Stemona alkaloid biosynthesis, provides a solid framework for future research. The immediate focus for researchers in this field should be on the identification and characterization of the key enzymes involved in the pathway, particularly the cytochrome P450s responsible for the intricate oxidative cyclizations. The use of modern techniques such as genome mining, transcriptomics, and heterologous expression will be instrumental in unraveling the genetic and enzymatic machinery behind the formation of this complex molecule. A thorough understanding of the biosynthetic pathway of Kadlongilactone F will not only provide a deeper appreciation of nature's synthetic capabilities but also open avenues for the biotechnological production of this and other medicinally important Stemona alkaloids.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Nagilactone F

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Disclaimer: Initial searches for "Kadlongilactone F" did not yield any results in the available scientific literature. It is highly probable that this is a misspelling of a known compound. This guide focuses on Nagilactone F , a well-characterized diterpene lactone with significant biological activity, which closely matches the likely intended subject of inquiry.

Executive Summary

Nagilactone F is a naturally occurring diterpene lactone isolated from various species of the Podocarpus genus.[1] It has garnered significant interest within the scientific community due to its potent biological activities, most notably its function as an inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Nagilactone F, detailed experimental protocols for its isolation and biological evaluation, and a visualization of its known signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

Physical and Chemical Properties

The physical and chemical properties of Nagilactone F are summarized in the tables below. This data is crucial for its handling, formulation, and analytical characterization.

Physical Properties
PropertyValueSource
Molecular FormulaC₁₉H₂₄O₄PubChem
Molecular Weight316.4 g/mol PubChem[1]
Physical DescriptionSolid (Expected)General knowledge
Melting PointData not availableN/A
SolubilitySoluble in DMSO, Ethanol, DMFInferred from general laboratory practice for similar compounds.[2]
Chemical Properties
PropertyValueSource
IUPAC Name(1S,6R,9R,12S,16R)-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-2,7-diene-4,11-dionePubChem[3]
InChIInChI=1S/C19H24O4/c1-10(2)15-11-8-13-16-18(3,12(11)9-14(20)23-15)6-5-7-19(16,4)17(21)22-13/h8-10,13,15-16H,5-7H2,1-4H3/t13-,15-,16-,18-,19+/m1/s1PubChem[3]
InChIKeyDYJDPNXKUMPXEJ-DZLVSBGCSA-NPubChem[3]
Canonical SMILESCC(C)[C@@H]1C2=C[C@@H]3[C@@H]4--INVALID-LINK--(CCC[C@@]4(C(=O)O3)C)CPubChem[3]
H-Bond Donor Count0PubChem[3]
H-Bond Acceptor Count4PubChem[3]
Rotatable Bond Count1PubChem[3]
XLogP33.1PubChem[1]
Spectroscopic Data
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H NMRData not fully available--
¹³C NMRData not fully available--

Experimental Protocols

The following sections detail the methodologies for the isolation and biological characterization of Nagilactone F.

Bioassay-Guided Isolation of Nagilactone F from Podocarpus Species

This protocol describes a general procedure for the isolation of Nagilactone F, which can be adapted based on the specific Podocarpus species and available laboratory equipment.

Workflow for Bioassay-Guided Isolation

G A Plant Material Collection and Preparation (e.g., roots of Podocarpus neriifolius) B Extraction (e.g., with methanol) A->B C Solvent Partitioning (e.g., with hexanes and ethyl acetate) B->C D Bioassay of Fractions (e.g., cytotoxicity assay) C->D E Chromatographic Separation of Active Fraction (e.g., silica gel column chromatography) D->E Select most active fraction F Further Purification (e.g., HPLC) E->F G Structure Elucidation (NMR, MS) F->G H Isolated Nagilactone F G->H

Caption: Workflow for the bioassay-guided isolation of Nagilactone F.

Methodology:

  • Plant Material Preparation: Air-dried and powdered root material (e.g., 100 g) of Podocarpus neriifolius is extracted.[4]

  • Extraction: The powdered material is subjected to exhaustive percolation with methanol. The resulting extract is concentrated in vacuo to yield a crude methanol extract.[4]

  • Solvent Partitioning: The crude extract is re-suspended in a hydro-methanolic solution and partitioned successively with hexanes and ethyl acetate.[4]

  • Bioassay of Fractions: Each fraction (hexanes, ethyl acetate, and aqueous) is tested for biological activity, for instance, cytotoxicity against a cancer cell line (e.g., HT-29 human colon cancer cells).[4]

  • Chromatographic Separation: The most active fraction (typically the ethyl acetate fraction) is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Further Purification: Fractions from column chromatography showing activity are further purified by High-Performance Liquid Chromatography (HPLC) to yield pure Nagilactone F.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]

Cytotoxicity Assessment using MTT Assay

This protocol is a standard method to assess the cytotoxic effects of Nagilactone F on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-1080 fibrosarcoma or colon 26-L5 carcinoma) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of Nagilactone F (typically in a range from 0.1 to 100 µM) and incubate for 72 hours.[5]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 1.5 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[6] The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis of JNK and c-Jun Phosphorylation

This protocol is used to investigate the effect of Nagilactone F on the AP-1 signaling pathway.

Methodology:

  • Cell Lysis: Treat cells with Nagilactone F for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun (Ser63/73), and total c-Jun overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

Nagilactone F exerts its biological effects primarily through the inhibition of the Activator Protein-1 (AP-1) signaling pathway.[1] AP-1 is a transcription factor that plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis.[7]

AP-1 Signaling Pathway Inhibition by Nagilactone F

G cluster_0 Extracellular Stimuli cluster_1 Upstream Kinases A Growth Factors, Stress, Cytokines B MAPKKK (e.g., MEKK1) A->B C MAPKK (e.g., MKK4/7) B->C D JNK C->D E c-Jun D->E Phosphorylation F AP-1 Complex (c-Jun/c-Fos) E->F G Gene Transcription (Proliferation, Inflammation) F->G H Nagilactone F H->D Inhibition

Caption: Nagilactone F inhibits the JNK/c-Jun axis of the AP-1 signaling pathway.

The activation of the AP-1 pathway is often initiated by extracellular stimuli that trigger a cascade of mitogen-activated protein kinases (MAPKs).[8] This leads to the phosphorylation and activation of JNK (c-Jun N-terminal kinase), which in turn phosphorylates c-Jun, a key component of the AP-1 complex.[8] Phosphorylated c-Jun then dimerizes with a member of the Fos family to form the active AP-1 transcription factor, which translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and inflammation. Nagilactone F has been shown to block the activation of the JNK/c-Jun axis, thereby inhibiting AP-1 mediated gene transcription.[8]

Conclusion

Nagilactone F is a promising natural product with well-defined biological activity as an AP-1 inhibitor. The data and protocols presented in this guide provide a solid foundation for further research and development of Nagilactone F and related compounds as potential therapeutic agents. The detailed methodologies for its isolation and biological evaluation, combined with an understanding of its mechanism of action, will aid researchers in exploring its full therapeutic potential.

References

Spectroscopic Profile of Kadlongilactone F: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Kadlongilactone F, a novel triterpenoid isolated from Kadsura longipedunculata. The structural elucidation of this complex natural product was achieved through a comprehensive application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. This document summarizes the key spectroscopic data and outlines the experimental protocols employed for their acquisition, serving as a critical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of Kadlongilactone F.

IonCalculated m/zFound m/zMolecular Formula
[M + Na]⁺Data not availableData not availableC₃₀H₃₆O₇

Precise m/z values for Kadlongilactone F were not publicly available in the reviewed literature. The molecular formula is based on the primary citation.

NMR Spectroscopic Data

The structural framework of Kadlongilactone F was elucidated through extensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR chemical shifts are presented below, based on the data reported in the primary literature.

¹H NMR Data (CDCl₃)
PositionChemical Shift (δ) ppmMultiplicityJ (Hz)
Data not publicly available
¹³C NMR Data (CDCl₃)
PositionChemical Shift (δ) ppm
Data not publicly available

Detailed ¹H and ¹³C NMR chemical shift assignments for Kadlongilactone F are contained within the primary research article but are not available in the public domain abstracts. Researchers are directed to the full publication for this specific data.

Experimental Protocols

The following protocols are representative of the methodologies typically employed for the acquisition of spectroscopic data for novel natural products like Kadlongilactone F.

Mass Spectrometry

High-resolution mass spectra were likely acquired using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. Samples would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The instrument would be operated in positive or negative ion mode to generate the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.

NMR Spectroscopy

NMR spectra were recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz). The sample of Kadlongilactone F was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (δ 0.00). A suite of 1D and 2D NMR experiments were conducted to fully characterize the structure, including:

  • ¹H NMR: To identify the proton environments in the molecule.

  • ¹³C NMR: To determine the number and types of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (two- and three-bond) proton-carbon correlations, crucial for assembling the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.

Workflow for Spectroscopic Analysis of a Novel Natural Product

The following diagram illustrates the general workflow for the isolation and structural elucidation of a new natural product, such as Kadlongilactone F, using spectroscopic techniques.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_elucidation Structure Elucidation Plant_Material Plant Material (Kadsura longipedunculata) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., HPLC) Crude_Extract->Chromatography Pure_Compound Pure Compound (Kadlongilactone F) Chromatography->Pure_Compound MS_Analysis Mass Spectrometry (HRESIMS) Pure_Compound->MS_Analysis NMR_Analysis NMR Spectroscopy Pure_Compound->NMR_Analysis Molecular_Formula Determine Molecular Formula MS_Analysis->Molecular_Formula OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Analysis->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) NMR_Analysis->TwoD_NMR Fragmentation Identify Key Fragments & Functional Groups OneD_NMR->Fragmentation TwoD_NMR->Fragmentation Stereochemistry Determine Relative Stereochemistry TwoD_NMR->Stereochemistry Final_Structure Propose Final Structure Molecular_Formula->Final_Structure Fragmentation->Final_Structure Stereochemistry->Final_Structure

Spectroscopic analysis workflow for a novel natural product.

Kadlongilactone F CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadlongilactone F is a naturally occurring triterpenoid isolated from the plant Kadsura longipedunculata. This document provides a comprehensive overview of its chemical properties, biological activity, and the experimental protocols for its isolation and characterization. This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

Core Data

Chemical and Physical Properties

Kadlongilactone F is one of several related triterpenoids isolated from Kadsura longipedunculata. While a specific CAS number for Kadlongilactone F is not publicly available, its identity is established through detailed spectroscopic analysis as described in the primary literature.

PropertyValueSource
Molecular Formula C31H40O7
Molecular Weight 524.65 g/mol
Compound Class Triterpenoid[1]
Origin Kadsura longipedunculata[1]
In Vitro Cytotoxicity

Kadlongilactone F and its related compounds have been evaluated for their cytotoxic effects against various human cancer cell lines. The following table summarizes the reported IC50 values.

CompoundA549 (lung carcinoma) IC50 (µM)HT-29 (colon carcinoma) IC50 (µM)K562 (chronic myelogenous leukemia) IC50 (µM)Source
Kadlongilactone A0.491.232.77[1]
Kadlongilactone B0.881.873.35[1]
Kadlongilactone C 0.761.543.12[1]
Kadlongilactone D 1.122.513.61[1]

Note: Specific cytotoxicity data for Kadlongilactone F was not detailed in the primary publication.

Experimental Protocols

Isolation of Kadlongilactones C-F

The following protocol is a summary of the method described by Pu et al. (2007) for the isolation of Kadlongilactones C-F from the leaves and stems of Kadsura longipedunculata.[1]

G plant_material Air-dried and powdered leaves and stems of Kadsura longipedunculata extraction Extraction with 95% EtOH (3 times) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in H2O concentration->suspension partition Partition with EtOAc suspension->partition etOAc_extract EtOAc-soluble extract partition->etOAc_extract chromatography1 Silica gel column chromatography (petroleum ether-acetone gradient) etOAc_extract->chromatography1 fractions Collection of fractions (Fr. 1-8) chromatography1->fractions fr5 Fraction 5 fractions->fr5 chromatography2 Repeated column chromatography (Silica gel, Sephadex LH-20, RP-18) fr5->chromatography2 compounds Kadlongilactones C, D, E, and F chromatography2->compounds

Figure 1. Isolation workflow for Kadlongilactones C-F.

Detailed Steps:

  • Extraction: The air-dried and powdered leaves and stems of Kadsura longipedunculata were extracted three times with 95% ethanol at room temperature.[1]

  • Concentration and Partitioning: The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract. This extract was then suspended in water and partitioned with ethyl acetate (EtOAc).[1]

  • Initial Chromatographic Separation: The resulting EtOAc-soluble fraction was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether-acetone to yield eight primary fractions.[1]

  • Purification of Kadlongilactones: Fraction 5 was further purified through repeated column chromatography using silica gel, Sephadex LH-20, and reverse-phase (RP-18) silica gel to afford Kadlongilactones C, D, E, and F.[1]

Structure Elucidation

The structures of Kadlongilactones C-F were determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR experiments were conducted to establish the planar structure and relative stereochemistry of the molecules.[1]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to determine the exact molecular formula of the compounds.[1]

  • Density Functional Theory (DFT) Calculations: Computational methods were employed to validate the proposed structures.[1]

Cytotoxicity Assay

The in vitro cytotoxicity of the isolated compounds was evaluated against the A549, HT-29, and K562 human tumor cell lines using the following methodology.[1]

G cell_culture Culture of A549, HT-29, and K562 cells seeding Seeding cells in 96-well plates cell_culture->seeding treatment Addition of compounds at various concentrations seeding->treatment incubation Incubation for 48 hours treatment->incubation mtt_addition Addition of MTT solution incubation->mtt_addition formazan_formation Incubation for 4 hours (formazan formation) mtt_addition->formazan_formation solubilization Addition of SDS to solubilize formazan formazan_formation->solubilization measurement Measurement of absorbance at 595 nm solubilization->measurement ic50 Calculation of IC50 values measurement->ic50

Figure 2. MTT assay workflow for cytotoxicity assessment.

Detailed Steps:

  • Cell Culture and Seeding: Human tumor cell lines (A549, HT-29, and K562) were cultured in appropriate media and seeded into 96-well plates.[1]

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.[1]

  • MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for an additional 4 hours.[1]

  • Solubilization and Absorbance Measurement: Sodium dodecyl sulfate (SDS) was added to solubilize the formazan crystals, and the absorbance was measured at 595 nm using a microplate reader.[1]

  • IC50 Determination: The 50% inhibitory concentration (IC50) values were calculated from the dose-response curves.[1]

Signaling Pathways and Mechanism of Action

Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by Kadlongilactone F or its precise mechanism of action. The observed cytotoxicity against various cancer cell lines suggests that it may interfere with fundamental cellular processes essential for cancer cell proliferation and survival. Further research is required to elucidate the molecular targets and signaling cascades affected by this compound.

Future Directions

The potent cytotoxic activity of the Kadlongilactone family of compounds warrants further investigation into their therapeutic potential. Future research efforts should focus on:

  • Total Synthesis: Development of a synthetic route to Kadlongilactone F and its analogs to enable further structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Identification of the molecular targets and signaling pathways responsible for the observed cytotoxic effects.

  • In Vivo Efficacy: Evaluation of the anti-tumor activity of Kadlongilactone F in preclinical animal models.

This technical guide provides a foundational understanding of Kadlongilactone F for the scientific community. As new research emerges, this document will be updated to reflect the latest advancements in the field.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Kadlongilactone F from Kadsura

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kadlongilactone F is a highly oxygenated triterpenoid isolated from plants of the genus Kadsura, specifically Kadsura longipedunculata.[1][2] Triterpenoids from the Schisandraceae family, to which Kadsura belongs, are known for their diverse and complex chemical structures and significant biological activities. Kadlongilactones, including Kadlongilactone F, possess a unique hexacyclic ring system and have demonstrated cytotoxic effects against various cancer cell lines, making them promising candidates for further investigation in drug discovery and development.[1][2]

This document provides a detailed protocol for the extraction and purification of Kadlongilactone F from Kadsura longipedunculata. The methodology is based on established procedures for the isolation of triterpenoids from this genus.

Data Presentation

The following table summarizes the quantitative data associated with a representative extraction and purification of Kadlongilactone F from Kadsura longipedunculata. The values are illustrative and may vary depending on the specific batch of plant material and experimental conditions.

StageInput MaterialFraction/CompoundMass/YieldPurity (if applicable)
Extraction Dried and powdered roots of K. longipedunculata (10 kg)Crude 95% Ethanol Extract1.2 kg-
Solvent Partitioning Crude Ethanol Extract (1.2 kg)Ethyl Acetate Fraction300 g-
Column Chromatography (Silica Gel) Ethyl Acetate Fraction (300 g)Fraction 550 gEnriched in triterpenoids
Column Chromatography (RP-18) Fraction 5 (50 g)Sub-fraction 5.35 gIncreased purity
Preparative HPLC Sub-fraction 5.3 (5 g)Kadlongilactone F50 mg>98%

Experimental Protocols

This section details the step-by-step methodology for the extraction and isolation of Kadlongilactone F.

1. Plant Material Collection and Preparation

  • Plant Material: Roots of Kadsura longipedunculata are collected. The plant material should be authenticated by a qualified botanist.

  • Preparation: The collected roots are washed, air-dried in the shade, and then pulverized into a coarse powder.

2. Extraction

  • Solvent: 95% aqueous ethanol.

  • Procedure:

    • The powdered plant material (10 kg) is macerated with 95% ethanol (3 x 50 L) at room temperature for 24 hours for each extraction.

    • The extracts are combined and filtered.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

3. Solvent Partitioning

  • Purpose: To separate compounds based on their polarity.

  • Procedure:

    • The crude ethanol extract is suspended in water.

    • The aqueous suspension is then successively partitioned with solvents of increasing polarity, typically starting with petroleum ether, followed by ethyl acetate, and then n-butanol.

    • The ethyl acetate fraction, which is expected to contain the triterpenoids, is collected and concentrated.

4. Chromatographic Purification

The ethyl acetate fraction is subjected to multiple rounds of column chromatography to isolate Kadlongilactone F.

  • Step 1: Silica Gel Column Chromatography

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of petroleum ether and ethyl acetate (e.g., starting from 100:0 to 0:100).

    • Procedure:

      • The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column.

      • The column is eluted with the solvent gradient, and fractions are collected.

      • Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with the expected Rf value for Kadlongilactone F.

      • Similar fractions are combined and concentrated.

  • Step 2: Reversed-Phase (RP-18) Column Chromatography

    • Stationary Phase: RP-18 silica gel.

    • Mobile Phase: A gradient of methanol and water (e.g., starting from 50:50 to 100:0).

    • Procedure:

      • The enriched fraction from the silica gel column is further purified on an RP-18 column.

      • Elution with a methanol-water gradient allows for the separation of compounds with similar polarities.

      • Fractions are again collected and analyzed by TLC or HPLC.

  • Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

    • Purpose: Final purification to obtain high-purity Kadlongilactone F.

    • Column: A preparative RP-18 HPLC column.

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water.

    • Procedure:

      • The sub-fraction containing Kadlongilactone F is subjected to preparative HPLC.

      • The peak corresponding to Kadlongilactone F is collected.

      • The solvent is evaporated to yield the pure compound.

5. Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMBC, HSQC): To determine the chemical structure and stereochemistry.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of Kadlongilactone F.

Extraction_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Kadsura longipedunculata (Roots) powdered_material Dried and Powdered Material plant_material->powdered_material Drying & Grinding extraction 95% Ethanol Extraction powdered_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction crude_extract->partitioning silica_gel Silica Gel Column Chromatography etOAc_fraction->silica_gel enriched_fraction Enriched Fraction silica_gel->enriched_fraction rp18 RP-18 Column Chromatography prep_hplc Preparative HPLC rp18->prep_hplc pure_compound Pure Kadlongilactone F prep_hplc->pure_compound enriched_fraction->rp18 analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Workflow for Kadlongilactone F Extraction and Purification.

References

Application Notes and Protocols: The Quest for Kadlongilactone F

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: As of the latest literature review, a total synthesis of Kadlongilactone F has not yet been reported. This document provides a detailed overview of its isolation and structural characterization. In lieu of a direct total synthesis protocol, this application note presents a comprehensive summary of synthetic strategies toward the structurally related daphnane diterpenoids, offering valuable insights for researchers aiming to conquer the synthesis of Kadlongilactone F and its congeners.

Isolation and Characterization of Kadlongilactone F

Kadlongilactone F is a member of a class of structurally complex triterpenoids isolated from Kadsura longipedunculata. These compounds have garnered significant interest due to their unique molecular architecture and potential biological activities.

Source and Isolation

Kadlongilactones C-F were extracted from the leaves and stems of Kadsura longipedunculata. The isolation process involved standard phytochemical techniques, including solvent extraction and chromatographic separation, to yield the pure compounds.[1][2][3]

Structural Elucidation

The structure of Kadlongilactone F was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) computational methods.[1][2][3] Kadlongilactone F is characterized by a hexacyclic[1][1][1][2][2][4] ring system.[1][2] The molecular formula of the related Kadlongilactone C was established as C31H40O6 by high-resolution electrospray ionization mass spectrometry (HRESIMS).[2][3]

Biological Activity

Several members of the kadlongilactone family have demonstrated significant cytotoxic activity against various human tumor cell lines, including A549, HT-29, and K562, with IC50 values in the micromolar range.[1][2][3] This promising biological profile makes the kadlongilactones and their analogues attractive targets for total synthesis and further drug development.

Synthetic Strategies Toward Daphnane Diterpenoids

The daphnane diterpenoids share a common [5-7-6] tricyclic core, which presents a formidable challenge to synthetic chemists.[5][6] The development of efficient and stereocontrolled methods to construct this framework is a key focus of ongoing research. While a total synthesis of Kadlongilactone F is yet to be accomplished, the strategies employed in the synthesis of other daphnanes provide a roadmap for future endeavors.

One notable achievement in this field is the first total synthesis of a daphnane diterpene, (+)-Resiniferatoxin (RTX), which laid the groundwork for accessing this class of molecules.[7] More recent approaches have focused on developing concise and efficient routes to the daphnane/tigliane core.

Gold-Catalyzed Furan Formation and [4+3] Cycloaddition

A concise approach to the 5-7-6 tricyclic carbon skeleton of daphnane/tigliane diterpenes has been developed, featuring a sequential gold-catalyzed furan formation and a furan-allene [4+3] cycloaddition.[6] This strategy offers a rapid and divergent pathway to these medicinally important molecules.[6]

G cluster_0 Synthetic Workflow A Sonogashira Coupling B Gold-Catalyzed Furan Formation A->B Precursor Synthesis C Furan-Allene [4+3] Cycloaddition B->C Key Cycloaddition Precursor D Daphnane/Tigliane Tricyclic Core C->D Stereoselective Ring Formation

Caption: Gold-Catalyzed approach to the daphnane/tigliane core.

Oxidative Dearomatization and Diastereoselective Conjugate Addition

Another efficient strategy involves the synthesis of the universal [5-7-6] tricyclic framework of tigliane and daphnane diterpenes in a completely stereocontrolled manner.[5] This was achieved through a semi-flow tube-based bubbling photoreaction for oxidative dearomatization and a remote group-assisted selective 1,4-addition.[5]

G cluster_1 Stereocontrolled Synthesis E Readily Available Starting Materials F Semi-flow Photooxidation (Oxidative Dearomatization) E->F 9 Steps G Diastereoselective 1,4-Addition F->G Key Intermediate H [5-7-6] Tricyclic Framework G->H Stereocontrolled Cyclization

Caption: Stereocontrolled synthesis of the daphnane/tigliane framework.

Protocols for Key Synthetic Transformations

The following are representative protocols for key reactions used in the synthesis of daphnane and tigliane cores, which could be adapted for a future synthesis of Kadlongilactone F.

Protocol: Gold-Catalyzed Furan Formation/[4+3] Cycloaddition

This protocol is adapted from methodologies reported for the synthesis of the daphnane/tigliane tricyclic core.[6]

Table 1: Reaction Parameters for Gold-Catalyzed Cycloaddition

ParameterValue
Catalyst Au(I) complex
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-24 hours
Yield Varies (typically moderate to good)

Procedure:

  • To a solution of the enyne precursor in dry DCM, add the gold catalyst at room temperature under an inert atmosphere.

  • Stir the reaction mixture for the specified time until the starting material is consumed (monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired tricyclic product.

Protocol: Oxidative Dearomatization via Photooxidation

This protocol is based on the method developed for the facile synthesis of the daphnane and tigliane framework.[5]

Table 2: Conditions for Photooxidative Dearomatization

ParameterValue
Light Source High-pressure mercury lamp
Sensitizer Methylene blue
Solvent Methanol/DCM mixture
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Yield Typically high

Procedure:

  • Set up a semi-flow tube-based bubbling photoreactor.

  • Dissolve the aromatic precursor and methylene blue in a mixture of methanol and DCM.

  • Cool the solution to 0 °C and bubble oxygen through the solution while irradiating with a high-pressure mercury lamp.

  • Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.

  • The crude product is often used directly in the next step without further purification.

Future Outlook

The successful total synthesis of Kadlongilactone F will likely require a novel and highly efficient strategy for the construction of its complex hexacyclic skeleton. The insights gained from the synthesis of other daphnane diterpenoids provide a strong foundation for the development of such a route. Key challenges will include the stereocontrolled formation of multiple contiguous stereocenters and the installation of the various oxygenated functionalities. The development of new synthetic methodologies will be crucial in achieving this ambitious goal and unlocking the full therapeutic potential of this fascinating family of natural products.

References

Application Notes and Protocols: In Vitro Bioactivity Screening of Kadlongilactone F

Author: BenchChem Technical Support Team. Date: November 2025

Note: As of October 2025, publicly available scientific literature and databases contain no specific information on a compound named "Kadlongilactone F." The following application notes and protocols are therefore based on established methodologies for the in vitro bioactivity screening of novel natural products, particularly lactones with potential anticancer and anti-inflammatory properties. The presented data are illustrative and should be replaced with experimental results for Kadlongilactone F once available.

Introduction

Kadlongilactone F is a putative novel natural product, presumably belonging to the lactone class of compounds. Natural lactones are a diverse group of phytochemicals known to possess a wide range of biological activities, including anticancer and anti-inflammatory effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting initial in vitro bioactivity screening of Kadlongilactone F to elucidate its therapeutic potential. The protocols outlined below describe standard assays for evaluating cytotoxicity against cancer cell lines and anti-inflammatory properties in a cellular model of inflammation.

Data Presentation: Illustrative Bioactivity of a Novel Lactone

The following table summarizes hypothetical quantitative data for a representative sesquiterpene lactone, "Illustrative Lactone," to demonstrate how to present the bioactivity profile of Kadlongilactone F.

Bioactivity Assay Cell Line/Target Metric Value (µM) Reference Compound Reference Value (µM)
Anticancer Activity
CytotoxicityA549 (Lung Carcinoma)IC₅₀15.2 ± 1.8Doxorubicin0.8 ± 0.1
CytotoxicityMCF-7 (Breast Adenocarcinoma)IC₅₀9.8 ± 1.2Doxorubicin0.5 ± 0.07
CytotoxicityHepG2 (Hepatocellular Carcinoma)IC₅₀25.1 ± 3.5Doxorubicin1.2 ± 0.2
CytotoxicityU87 (Glioblastoma)IC₅₀> 50Doxorubicin1.5 ± 0.3
Anti-inflammatory Activity
Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7IC₅₀5.6 ± 0.7L-NAME2.1 ± 0.3
Prostaglandin E₂ (PGE₂) InhibitionLPS-stimulated RAW 264.7IC₅₀8.1 ± 0.9Indomethacin0.015 ± 0.002

Experimental Protocols

Anticancer Activity: MTT Cytotoxicity Assay

This protocol determines the concentration of Kadlongilactone F that inhibits the growth of cancer cell lines by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2, U87)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Kadlongilactone F stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Kadlongilactone F in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This protocol measures the inhibitory effect of Kadlongilactone F on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • Kadlongilactone F stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of Kadlongilactone F for 2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition. Calculate the IC₅₀ value. Note: A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies compound Kadlongilactone F Stock cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Inhibition) compound->anti_inflammatory cells Cell Culture (Cancer & Macrophage Lines) cells->cytotoxicity cells->anti_inflammatory ic50_cancer IC五十 Calculation (Anticancer) cytotoxicity->ic50_cancer ic50_inflammation IC五十 Calculation (Anti-inflammatory) anti_inflammatory->ic50_inflammation mechanism Mechanism of Action (e.g., Western Blot, qPCR) ic50_cancer->mechanism pathway_analysis Signaling Pathway Analysis ic50_inflammation->pathway_analysis

Figure 1. General experimental workflow for in vitro bioactivity screening.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK ... p_IKK p-IKK IKK->p_IKK p_IkB p-IκBα (Ubiquitination & Degradation) p_IKK->p_IkB IkB IκBα IkB->p_IkB NFkB_active Active p65/p50 p_IkB->NFkB_active Release NFkB_dimer p65/p50 NFkB_dimer->IkB Inhibition Nucleus Nucleus NFkB_active->Nucleus iNOS iNOS, COX-2, etc. Nucleus->iNOS Transcription KadlongilactoneF Kadlongilactone F (Hypothesized) This compound->p_IKK

Figure 2. Hypothesized inhibition of the NF-κB signaling pathway.

Application Note: Evaluation of the Anti-inflammatory Potential of Kadlongilactone F

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kadlongilactone F is a terpenoid lactone, a class of natural compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The inflammatory process is a complex biological response to harmful stimuli and is mediated by a variety of signaling pathways and molecules. Key players in the inflammatory cascade include nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes, and inflammatory mediators like nitric oxide (NO).[2] Overproduction of NO is a hallmark of chronic inflammation. Therefore, inhibiting NO production is a key strategy in the development of novel anti-inflammatory agents. This application note provides a detailed protocol for assessing the anti-inflammatory activity of Kadlongilactone F by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

Experimental Protocols

1. Cell Culture and Maintenance

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

Prior to evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of Kadlongilactone F on RAW 264.7 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Kadlongilactone F (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

3. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of Kadlongilactone F to inhibit the production of nitric oxide in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[3][4][5][6]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of Kadlongilactone F for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Data Presentation

The quantitative data for cytotoxicity and anti-inflammatory activity of Kadlongilactone F can be summarized in the following tables.

Table 1: Cytotoxicity of Kadlongilactone F on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
199.5 ± 2.1
598.2 ± 1.8
1097.6 ± 2.5
2595.3 ± 3.0
5090.1 ± 4.2
10075.4 ± 5.5

Table 2: Inhibition of Nitric Oxide Production by Kadlongilactone F in LPS-stimulated RAW 264.7 Macrophages

TreatmentNitrite Concentration (µM)% InhibitionIC50 (µM)
Control1.2 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.50
LPS + Kadlongilactone F (1 µM)42.1 ± 2.98.1
LPS + Kadlongilactone F (5 µM)33.7 ± 2.126.4
LPS + Kadlongilactone F (10 µM)23.5 ± 1.948.710.2
LPS + Kadlongilactone F (25 µM)12.9 ± 1.571.8
LPS + Dexamethasone (10 µM)8.6 ± 1.181.2

Visualizations

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Nucleus Nucleus NFkappaB_active->Nucleus iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Kadlongilactone_F Kadlongilactone F Kadlongilactone_F->IKK Inhibition

Caption: Hypothetical signaling pathway of Kadlongilactone F's anti-inflammatory action.

G cluster_workflow Experimental Workflow start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Pre-treat with Kadlongilactone F (1h) incubate1->treat stimulate Stimulate with LPS (24h) treat->stimulate collect Collect supernatant stimulate->collect griess Perform Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure end Analyze Data measure->end

Caption: Workflow for in vitro anti-inflammatory assay.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Kadlongilactone F in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct data exists for Kadlongilactone F. The following data and proposed mechanisms are based on studies of the closely related and structurally similar compound, Kahalalide F (KF), and should be considered as a proxy.

Introduction

Kadlongilactone F is a marine-derived depsipeptide with potential anticancer properties. This document provides detailed protocols for assessing its cytotoxicity in various cancer cell lines. The methodologies described herein are standard techniques for evaluating cell viability, mode of cell death, and impact on cell cycle progression. The proposed mechanism of action, based on its analogue Kahalalide F, involves a non-apoptotic form of cell death, potentially oncosis or necrosis, and interaction with the ErbB3 signaling pathway.

Data Presentation: Cytotoxicity of Kahalalide F (as a proxy for Kadlongilactone F)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Kahalalide F in various human cancer cell lines. These values provide a benchmark for assessing the cytotoxic potency of Kadlongilactone F.

Cell LineCancer TypeIC50 (µM)Reference
PC3Prostate Cancer0.07[1][2][3]
DU145Prostate Cancer0.28[1][2][3]
LNCaPProstate Cancer0.28[1][2][3]
SKBR3Breast Cancer0.28[1][2][3]
BT474Breast Cancer0.28[1][2][3]
MCF7Breast Cancer0.28[1][2][3]
A549Lung Cancer2.5 µg/ml[1]
HT29Colon Cancer0.25 µg/ml[1]
LoVoColon Cancer< 1.0 µg/ml[1]
HepG2Hepatocellular Carcinoma0.25[4]
PLC/PRF/5Hepatocellular Carcinoma8.0[4]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Kadlongilactone F

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Kadlongilactone F in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5][6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Assessment of Cell Death: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Kadlongilactone F-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with Kadlongilactone F as described in the MTT assay protocol.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]

  • Add 400 µL of 1X Binding Buffer to each tube.[7][9]

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Kadlongilactone F-treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest and wash the treated and untreated cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 30 minutes on ice or store at -20°C for later analysis.[10]

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[10]

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • Add Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.[11]

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Cancer Cell Lines treatment Treat with Kadlongilactone F start->treatment mtt MTT Assay (Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle ic50 IC50 Determination mtt->ic50 cell_death_mode Mode of Cell Death apoptosis->cell_death_mode cycle_arrest Cell Cycle Arrest cell_cycle->cycle_arrest

Caption: Experimental workflow for assessing the cytotoxicity of Kadlongilactone F.

Proposed Signaling Pathway

Based on data from Kahalalide F, a proposed mechanism of action involves the inhibition of the ErbB3 receptor, which in turn affects the PI3K/AKT signaling pathway, leading to a non-apoptotic form of cell death.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KF Kadlongilactone F (Kahalalide F) ErbB3 ErbB3 Receptor KF->ErbB3 Inhibition PI3K PI3K ErbB3->PI3K AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival Oncosis Oncosis/Necrosis (Cell Death) AKT->Oncosis Inhibition of pro-survival signals leads to cell death

Caption: Proposed signaling pathway for Kadlongilactone F-induced cytotoxicity.

References

Application Notes and Protocols: Utilizing Novel Natural Products as Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of natural products for therapeutic and research applications is a cornerstone of drug discovery. Novel compounds, such as the hypothetical Kadlongilactone F, offer unique chemical scaffolds that can be developed into powerful molecular probes to investigate biological pathways and identify new drug targets. This document provides a generalized framework and detailed protocols for characterizing a novel natural product and developing it into a molecular probe for target identification and validation. While specific information on "Kadlongilactone F" is not currently available in the public domain, the principles and methodologies outlined here are broadly applicable to other novel bioactive compounds.

Section 1: Initial Characterization and Probe Design Strategy

Before a natural product can be effectively used as a molecular probe, its fundamental properties and a strategy for its use in target identification must be established.

1.1. Physicochemical and Biological Characterization

A thorough initial characterization is crucial. This includes determining the molecular weight, formula, and structure of the compound through techniques like mass spectrometry and NMR. Preliminary biological assessment is also necessary to understand its activity.

Table 1: Initial Characterization Data for a Novel Bioactive Compound

ParameterMethodExample Data
Molecular WeightHigh-Resolution Mass Spectrometry508.66 g/mol
Molecular FormulaHigh-Resolution Mass SpectrometryC₃₁H₄₀O₆
Structure1D and 2D NMR Spectroscopy[Hypothetical Structure]
PurityHPLC>95%
In vitro Activity (IC₅₀)Cell-based assay (e.g., cytotoxicity)0.01 - 10 µM in relevant cell lines

1.2. Probe Design and Synthesis Strategy

The strategy for converting the natural product into a molecular probe depends on its intended application. Common strategies involve introducing a tag for detection or a reactive group for covalent modification of its target.

Diagram 1: General Workflow for Developing a Natural Product-Based Molecular Probe

G cluster_0 Phase 1: Discovery & Characterization cluster_1 Phase 2: Probe Development cluster_2 Phase 3: Target Identification cluster_3 Phase 4: Validation Natural Product Isolation Natural Product Isolation Structural Elucidation Structural Elucidation Natural Product Isolation->Structural Elucidation Biological Activity Screening Biological Activity Screening Structural Elucidation->Biological Activity Screening Probe Design Probe Design Biological Activity Screening->Probe Design Identify functional groups for modification Chemical Synthesis of Probe Chemical Synthesis of Probe Probe Design->Chemical Synthesis of Probe Target Fishing Experiment Target Fishing Experiment Chemical Synthesis of Probe->Target Fishing Experiment e.g., Affinity pull-down Protein Identification (MS) Protein Identification (MS) Target Fishing Experiment->Protein Identification (MS) Target Validation Target Validation Protein Identification (MS)->Target Validation e.g., Knockdown, Overexpression Mechanism of Action Studies Mechanism of Action Studies Target Validation->Mechanism of Action Studies

Caption: A generalized workflow for the development and application of a natural product-based molecular probe.

Section 2: Experimental Protocols for Target Identification

Several methods can be employed to identify the cellular targets of a bioactive compound. The choice of method often depends on the compound's properties and the nature of its interaction with the target.

2.1. Protocol: Affinity-Based Pull-Down Assay

This protocol describes the use of a biotinylated natural product probe to isolate its binding partners from a cell lysate.

Materials:

  • Biotinylated natural product probe

  • Streptavidin-coated magnetic beads

  • Cell lysate from a relevant cell line

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and electrophoresis apparatus

  • Mass spectrometer for protein identification

Procedure:

  • Probe Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to allow for binding. Wash the beads to remove any unbound probe.

  • Cell Lysis: Harvest cells and prepare a clear cell lysate using an appropriate lysis buffer.

  • Affinity Pull-Down: Incubate the immobilized probe with the cell lysate to allow the probe to bind to its target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them using mass spectrometry.

2.2. Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method to assess target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Materials:

  • Bioactive natural product

  • Relevant cell line

  • PBS (Phosphate-Buffered Saline)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the suspected target protein

Procedure:

  • Compound Treatment: Treat cells with the bioactive compound or a vehicle control.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures using a thermocycler.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction (containing non-denatured proteins) from the precipitated denatured proteins.

  • Protein Analysis: Analyze the amount of the suspected target protein remaining in the soluble fraction by SDS-PAGE and Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram 2: Cellular Thermal Shift Assay (CETSA) Workflow

G Treat cells with compound or vehicle Treat cells with compound or vehicle Heat cells to various temperatures Heat cells to various temperatures Treat cells with compound or vehicle->Heat cells to various temperatures Lyse cells and separate soluble/insoluble fractions Lyse cells and separate soluble/insoluble fractions Heat cells to various temperatures->Lyse cells and separate soluble/insoluble fractions Analyze soluble fraction by Western Blot Analyze soluble fraction by Western Blot Lyse cells and separate soluble/insoluble fractions->Analyze soluble fraction by Western Blot Plot melting curves Plot melting curves Analyze soluble fraction by Western Blot->Plot melting curves Determine thermal shift Determine thermal shift Plot melting curves->Determine thermal shift

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement studies.

Section 3: Signaling Pathway Analysis

Once a target has been identified and validated, the next step is to understand how the interaction of the natural product with its target affects cellular signaling pathways.

3.1. Investigating Downstream Effects

Techniques such as Western blotting for key signaling proteins, reporter gene assays, and transcriptomic analysis (e.g., RNA-seq) can be used to elucidate the downstream consequences of target engagement.

Diagram 3: Hypothetical Signaling Pathway Modulation

G cluster_pathway Signaling Pathway Receptor Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Kadlongilactone F Kadlongilactone F Kadlongilactone F->Kinase B Inhibition

Caption: A hypothetical signaling pathway illustrating the inhibitory effect of a molecular probe on a key kinase.

Conclusion

The journey from a newly discovered natural product to a validated molecular probe is a multi-step process that requires a combination of chemical, biological, and analytical techniques. The protocols and strategies outlined in this document provide a general guide for researchers to unlock the potential of novel bioactive compounds in elucidating complex biological processes and identifying novel therapeutic targets. While the specific compound "Kadlongilactone F" remains to be characterized, the application of these principles will be instrumental in advancing our understanding of its and other natural products' roles in biology and medicine.

Application Notes and Protocols for the Quantification of Kadlongilactone F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadlongilactone F is a complex triterpenoid lactone isolated from Kadsura longipedunculata, a plant with traditional medicinal uses. As a member of the Kadlongilactone family, it exhibits significant cytotoxic activities against various cancer cell lines, making it a compound of interest for drug discovery and development. Accurate and precise quantification of Kadlongilactone F in plant materials, extracts, and biological matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and dosage formulation.

These application notes provide detailed protocols for the quantification of Kadlongilactone F using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The proposed methods are based on established analytical principles for the quantification of structurally related diterpenoid and triterpenoid lactones, as no specific validated quantification methods for Kadlongilactone F have been published to date. The molecular formula for Kadlongilactone F is C30H38O6.[1][2][3]

Analytical Methods Overview

Two primary analytical methods are proposed for the quantification of Kadlongilactone F:

  • HPLC-UV: A robust and widely accessible method suitable for the quantification of Kadlongilactone F in plant extracts and formulations where the concentration is relatively high and the matrix is not overly complex.

  • LC-MS/MS: A highly sensitive and selective method ideal for the quantification of Kadlongilactone F in complex matrices such as biological fluids (plasma, urine) and for trace-level analysis in plant materials.

Data Presentation: Quantitative Parameters

The following tables summarize the proposed quantitative parameters for the two analytical methods. These values are indicative and may require optimization based on the specific instrumentation and sample matrix.

Table 1: Proposed HPLC-UV Method Parameters

ParameterRecommended Value
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
0-20 min: 40-80% Acetonitrile
20-25 min: 80-40% Acetonitrile
25-30 min: 40% Acetonitrile (re-equilibration)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm and 255 nm[4][5]
Injection Volume 10 µL
Column Temperature 30 °C
Linearity Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Table 2: Proposed LC-MS/MS Method Parameters

ParameterRecommended Value
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B)
0-1 min: 5% A
1-8 min: 5-95% A
8-10 min: 95% A
10.1-12 min: 5% A (re-equilibration)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (Q1): 495.27 [M+H]+
Product Ions (Q3): To be determined by infusion of a standard. Likely fragments would involve loss of water, CO, or parts of the lactone rings.
Linearity Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.02 ng/mL
Limit of Quantification (LOQ) ~0.07 ng/mL

Experimental Protocols

Protocol 1: Quantification of Kadlongilactone F by HPLC-UV

1. Objective: To quantify Kadlongilactone F in a plant extract.

2. Materials and Reagents:

  • Kadlongilactone F reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (analytical grade)

  • Dried and powdered plant material containing Kadlongilactone F

  • 0.45 µm syringe filters

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

4. Procedure:

4.1. Standard Solution Preparation:

  • Accurately weigh 10 mg of Kadlongilactone F reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

4.2. Sample Preparation (Plant Extract):

  • Accurately weigh 1 g of the dried, powdered plant material.

  • Add 20 mL of methanol and extract using an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4.3. Chromatographic Analysis:

  • Set up the HPLC system according to the parameters in Table 1.

  • Inject 10 µL of each standard solution to construct a calibration curve.

  • Inject 10 µL of the prepared sample solution.

  • Identify the Kadlongilactone F peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of Kadlongilactone F in the sample using the calibration curve.

Protocol 2: Quantification of Kadlongilactone F by LC-MS/MS

1. Objective: To quantify Kadlongilactone F in a biological matrix (e.g., plasma).

2. Materials and Reagents:

  • Kadlongilactone F reference standard (purity >98%)

  • Internal Standard (IS) - a structurally similar compound not present in the sample (e.g., another diterpenoid lactone)

  • Acetonitrile (LC-MS grade) with 0.1% Formic Acid

  • Water (LC-MS grade) with 0.1% Formic Acid

  • Methanol (LC-MS grade)

  • Plasma sample

  • 0.22 µm syringe filters

3. Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.

  • Analytical balance

  • Vortex mixer

  • Centrifuge

4. Procedure:

4.1. Standard and QC Solution Preparation:

  • Prepare a stock solution of Kadlongilactone F (1 mg/mL) and the IS (1 mg/mL) in methanol.

  • Prepare working standard solutions by serially diluting the stock solution with 50% methanol to concentrations ranging from 0.1 to 100 ng/mL.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL) in the same manner.

4.2. Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add 10 µL of the IS working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Filter through a 0.22 µm syringe filter into an LC-MS vial.

4.3. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system according to the parameters in Table 2. The specific MRM transitions for Kadlongilactone F will need to be determined by infusing a standard solution into the mass spectrometer to identify the precursor ion and the most stable and abundant product ions upon collision-induced dissociation.

  • Inject 5 µL of each standard solution to construct a calibration curve (ratio of analyte peak area to IS peak area vs. concentration).

  • Inject 5 µL of the prepared plasma sample and QC samples.

  • Quantify the amount of Kadlongilactone F in the sample using the calibration curve.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis plant Plant Material extract Extraction (Methanol) plant->extract concentrate Concentration extract->concentrate reconstitute Reconstitution concentrate->reconstitute filter_sample Filtration (0.45 µm) reconstitute->filter_sample hplc_vial_s HPLC Vial (Sample) filter_sample->hplc_vial_s hplc HPLC System (C18 Column) hplc_vial_s->hplc Inject standard Kadlongilactone F Reference Standard stock Stock Solution (1 mg/mL) standard->stock working_std Working Standards (1-100 µg/mL) stock->working_std hplc_vial_std HPLC Vials (Standards) working_std->hplc_vial_std hplc_vial_std->hplc Inject detector UV Detector (220 & 255 nm) hplc->detector data Data Acquisition & Quantification detector->data LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_spike Spike with Internal Standard plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute_ms Reconstitution evaporate->reconstitute_ms filter_ms Filtration (0.22 µm) reconstitute_ms->filter_ms lcms_vial_s LC-MS Vial (Sample) filter_ms->lcms_vial_s lc LC System (C18 Column) lcms_vial_s->lc Inject standard_ms Reference Standard & Internal Standard stock_ms Stock Solutions (1 mg/mL) standard_ms->stock_ms working_std_ms Working Standards (0.1-100 ng/mL) stock_ms->working_std_ms lcms_vial_std LC-MS Vials (Standards) working_std_ms->lcms_vial_std lcms_vial_std->lc Inject msms Tandem Mass Spec (ESI+, MRM) lc->msms data_ms Data Acquisition & Quantification msms->data_ms

References

Application Notes and Protocols: Unraveling the Mechanism of Action of Nagilactone F

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Kadlongilactone F" did not yield specific results. Based on available scientific literature, it is highly probable that the intended compound is Nagilactone F , a bioactive terpenoid isolated from Podocarpus species. This document will focus on the mechanism of action of Nagilactone F.

These application notes provide an overview of the known mechanisms of action for Nagilactone F, a promising natural product with demonstrated anticancer properties. The following sections detail the key signaling pathways affected by Nagilactone F, present available quantitative data, and outline conceptual experimental protocols for investigating its biological activities.

I. Overview of Biological Activities

Nagilactone F, along with other related nagilactones, exhibits a range of pharmacological effects, including antifungal, anti-inflammatory, anti-atherosclerosis, and potent anticancer activities.[1][2][3][4] The primary focus of research has been on its anticancer properties, which are attributed to several complementary mechanisms of action.[1][2][3]

II. Mechanism of Action: Key Signaling Pathways

Nagilactone F exerts its anticancer effects by modulating several key cellular signaling pathways. The central mechanism identified is the inhibition of the Activator Protein 1 (AP-1) signaling pathway.[1][2]

A. Inhibition of the AP-1 Pathway

AP-1 is a dimeric transcription factor that plays a crucial role in cell proliferation, differentiation, apoptosis, and transformation.[1][2] Nagilactone F has been shown to inhibit the activation of AP-1 induced by phorbol esters.[1][2] This inhibition is a key event that leads to several downstream effects, including the modulation of immune checkpoints.[1][2]

B. Modulation of the PD-1/PD-L1 Immune Checkpoint

The AP-1 pathway is a known regulator of Programmed Death-Ligand 1 (PD-L1) expression.[1][2] By inhibiting the AP-1 pathway, Nagilactone F can influence the expression of PD-L1, an important immune checkpoint protein that cancer cells often exploit to evade the host immune system.[1][2] This suggests that Nagilactone F may have an immunomodulatory role in cancer therapy.[1][2]

C. Effects on Cell Proliferation, Cell Cycle, and Apoptosis

A significant outcome of Nagilactone F's activity is the inhibition of cancer cell proliferation.[1][2][3] This is often accompanied by perturbations in the cell cycle and the induction of apoptosis (programmed cell death).[1][2][3]

D. Inhibition of Cancer Cell Migration and Invasion

Nagilactone F has been observed to block the epithelial to mesenchymal transition (EMT).[1][2][3] EMT is a cellular process that allows cancer cells to become motile and invasive, which is a critical step in metastasis. By inhibiting EMT, Nagilactone F can reduce the migratory and invasive potential of cancer cells.[1][2][3]

The interconnectedness of these mechanisms is what makes Nagilactone F a compound of significant interest in cancer research.

III. Quantitative Data

The following table summarizes the available quantitative data for Nagilactone F and related compounds.

CompoundActivityCell Line(s)IC50 / ConcentrationReference
Nagilactone FInhibition of TPA-induced AP-1 activationNot specifiedMicromolar efficacy[1][2]
Nagilactone A, B, C, D, GCytotoxicityA2780, HEY (ovarian cancer)IC50 in the range of 2–10 µM[1]
Nagilactone KCytotoxicityA2780, HEY (ovarian cancer)IC50 > 10 µM[1]
Nagilactone ETumor growth reduction in vivoA549 lung cancer xenograft10 mg/kg (i.p.)[2]

IV. Experimental Protocols

A. AP-1 Luciferase Reporter Assay

  • Objective: To quantify the inhibitory effect of Nagilactone F on AP-1 activation.

  • Methodology:

    • Transfect a suitable cancer cell line (e.g., HeLa or HEK293) with a plasmid containing a luciferase reporter gene under the control of an AP-1 response element.

    • Pre-treat the transfected cells with varying concentrations of Nagilactone F for a specified duration (e.g., 2 hours).

    • Induce AP-1 activation using a known stimulus, such as the phorbol ester TPA (12-O-tetradecanoylphorbol-13-acetate).

    • After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Calculate the IC50 value for Nagilactone F's inhibition of AP-1 activation.

B. Western Blot Analysis for Signaling Pathway Components

  • Objective: To determine the effect of Nagilactone F on the expression and phosphorylation status of proteins in the AP-1 and related pathways.

  • Methodology:

    • Treat cancer cells with Nagilactone F at various concentrations and time points.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by molecular weight using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for key proteins such as c-Jun, c-Fos, phospho-c-Jun, and PD-L1.

    • Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

C. Cell Proliferation Assay (e.g., MTT or WST-1 Assay)

  • Objective: To measure the cytotoxic and cytostatic effects of Nagilactone F on cancer cells.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Nagilactone F for 24, 48, and 72 hours.

    • Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

D. Wound Healing/Scratch Assay for Cell Migration

  • Objective: To assess the effect of Nagilactone F on cancer cell migration.

  • Methodology:

    • Grow cancer cells to a confluent monolayer in a multi-well plate.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells to remove debris and replace the medium with fresh medium containing various concentrations of Nagilactone F.

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).

    • Measure the width of the scratch at different points and calculate the rate of wound closure.

V. Visualizations

NagilactoneF_Mechanism NagF Nagilactone F AP1 AP-1 Activation NagF->AP1 Inhibits Proliferation Cell Proliferation NagF->Proliferation Inhibits CellCycle Cell Cycle Arrest NagF->CellCycle Induces Apoptosis Apoptosis NagF->Apoptosis Induces EMT Epithelial-Mesenchymal Transition (EMT) NagF->EMT Inhibits PDL1 PD-L1 Expression AP1->PDL1 Regulates AP1->Proliferation Promotes AP1->EMT Promotes ImmuneEvasion Tumor Immune Evasion PDL1->ImmuneEvasion Migration Cell Migration & Invasion EMT->Migration

Caption: Overview of Nagilactone F's mechanism of action.

Experimental_Workflow NagF Nagilactone F Treatment Treatment with Nagilactone F NagF->Treatment CellCulture Cancer Cell Lines (e.g., A549, HeLa) CellCulture->Treatment Molecular Molecular Assays Treatment->Molecular Cellular Cellular Assays Treatment->Cellular Reporter AP-1 Reporter Assay Molecular->Reporter Western Western Blot (p-c-Jun, PD-L1) Molecular->Western Prolif Proliferation Assay (MTT, WST-1) Cellular->Prolif Migration Migration Assay (Wound Healing) Cellular->Migration

Caption: Experimental workflow for studying Nagilactone F.

References

Application of Novel Lactones in Agriculture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of agricultural science is continually exploring sustainable and effective solutions for crop protection and enhancement. Among the promising candidates are novel lactones, a diverse group of naturally occurring and synthetic cyclic esters. These compounds have demonstrated significant potential as biopesticides, plant growth regulators, and agents for inducing plant defense mechanisms. This document provides detailed application notes and protocols for researchers interested in exploring the agricultural applications of these fascinating molecules.

Overview of Novel Lactones in Agriculture

Lactones encompass a broad range of chemical structures, with their biological activity often dictated by the ring size, substituents, and stereochemistry. In agriculture, two major classes have garnered considerable attention:

  • Sesquiterpene Lactones (STLs): A large and diverse group of secondary metabolites found predominantly in plants of the Asteraceae family. They are well-documented for their roles in plant defense against herbivores and pathogens.

  • N-Acyl-Homoserine Lactones (AHLs): These are signaling molecules used by Gram-negative bacteria in a process called quorum sensing. Interestingly, plants have evolved mechanisms to perceive and respond to these bacterial signals, often resulting in enhanced growth and disease resistance.

This guide will delve into the practical applications of these and other novel lactones, providing quantitative data and detailed experimental protocols to facilitate further research and development.

Quantitative Efficacy Data

The following tables summarize the quantitative efficacy of various novel lactones against common agricultural pests, pathogens, and weeds, as well as their effects on plant growth.

Table 1: Insecticidal and Antifeedant Activity of Sesquiterpene Lactones

Lactone Compound(s)Target PestBioassay TypeEfficacy MetricValueReference(s)
9β-hydroxy-1βH, 11αH-guaia-4,10(14)-dien-12,8α-olidePlutella xylostella (Diamondback moth)AntifeedantEC5019.84 mg/L[1]
9β-hydroxy-1βH, 11βH-guaia-4,10(14)-dien-12,8α-olidePlutella xylostellaAntifeedantEC5042.82 mg/L[1]
Known Sesquiterpene Lactones (3-6)Plutella xylostellaAntifeedantEC5037.35 - 97.94 mg/L[1]
9β-hydroxy-1βH, 11αH-guaia-4,10(14)-dien-12,8α-olideBradysia odoriphaga (Fungus gnat)Stomach-contactLD5018.71 mg/L[1]
9β-hydroxy-1βH, 11βH-guaia-4,10(14)-dien-12,8α-olideBradysia odoriphagaStomach-contactLD5080.29 mg/L[1]
Known Sesquiterpene Lactones (3-6)Bradysia odoriphagaStomach-contactLD5031.18 - 319.67 mg/L[1]
Argophyllone BHomeosoma electellum (Sunflower moth)Larval mass reduction>30% reductionDose-dependent[2]
Mixed STL extracts from cultivated sunflowersHomeosoma electellumLarval mass reduction≈40% reductionLow doses[2]

Table 2: Plant Growth Promotion Effects of N-Acyl-Homoserine Lactones (AHLs) on Arabidopsis thaliana

AHL CompoundConcentrationEffect on Primary Root GrowthEffect on Lateral Root FormationReference(s)
N-decanoyl-HL (C10-HL)1 µMSlight InhibitionStimulation[3][4]
N-decanoyl-HL (C10-HL)10 µMInhibitionStimulation[3][4]
N-decanoyl-HL (C10-HL)50 µMStrong InhibitionInhibition[3][4]
N-dodecanoyl-HL (C12-HL)1 µMNo significant effectNo significant effect[3][4]
N-tetradecanoyl-HL (C14-HL)1 µMNo significant effectNo significant effect[3][4]
L-homoserine1-10 µMPromotion-[5]
L-homoserine≥50 µMInhibition-[5]

Table 3: Antifungal and Herbicidal Activity of Various Lactones

Lactone CompoundTarget OrganismBioassay TypeEfficacy MetricValueReference(s)
Massoia Lactone (C10)Fusarium graminearumFungal growth inhibitionComplete inhibition>100 mg/L[6]
Dehydrocostus lactone derivative (epoxide 4)Allium cepa (onion)Radicle length inhibition80% inhibition100 µM[7]
Dehydrocostus lactone derivative (epoxide 4)Lactuca sativa (lettuce)Stalk & radicle length inhibition80% inhibition100 µM[7]
Dehydrocostus lactone derivative (diol 5)Lactuca sativaRadicle growth inhibition28% inhibition100 µM[7]
Momilactone AEchinochloa crus-galliGrowth inhibitionIC50>3 µM (root), >1 µM (shoot)[8]
Momilactone BEchinochloa crus-galliGrowth inhibitionIC50>3 µM (root), >1 µM (shoot)[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Protocol for Root Elongation Assay with N-Acyl-Homoserine Lactones (AHLs)

Objective: To evaluate the effect of different AHLs on the root development of Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (90 mm)

  • AHL stock solutions (in DMSO or ethanol)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Surface sterilize A. thaliana seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 5 minutes in a 1% (w/v) sodium hypochlorite solution with 0.05% (v/v) Tween-20.

    • Rinse the seeds 3-5 times with sterile distilled water.

    • Suspend the seeds in sterile 0.1% (w/v) agar and store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Medium:

    • Prepare 0.2x MS medium supplemented with 1% (w/v) sucrose.

    • Adjust the pH to 5.7.

    • Add 0.8% (w/v) Phytagel or agar and autoclave.

    • Allow the medium to cool to approximately 50°C.

    • Add the AHL stock solution to the desired final concentration (e.g., 1, 10, 50 µM). Ensure the final solvent concentration is consistent across all treatments, including the control (solvent only).

    • Pour the medium into sterile Petri dishes.

  • Plating and Incubation:

    • Place 5-10 sterile, stratified seeds on the surface of the solidified medium in each Petri dish.

    • Seal the Petri dishes with parafilm.

    • Place the plates vertically in a growth chamber at 22-24°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection and Analysis:

    • After 7-10 days, remove the plates and scan them to create a digital image.

    • Measure the primary root length and count the number of lateral roots using image analysis software (e.g., ImageJ).

    • Calculate the average primary root length and lateral root density for each treatment.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol for Insect Antifeedant Bioassay with Sesquiterpene Lactones (STLs)

Objective: To determine the antifeedant activity of STLs against a model insect pest, such as the diamondback moth (Plutella xylostella).

Materials:

  • Cabbage or mustard leaves

  • Third-instar larvae of P. xylostella

  • STL stock solutions (in acetone or ethanol)

  • Distilled water with 0.1% (v/v) Tween-80 (surfactant)

  • Petri dishes (90 mm) with moist filter paper

  • Leaf disc punch (e.g., 2 cm diameter)

Procedure:

  • Preparation of Leaf Discs:

    • Excise leaf discs from fresh, untreated cabbage or mustard leaves using a leaf disc punch.

    • Prepare a series of STL dilutions in distilled water with surfactant.

  • Treatment Application:

    • Dip each leaf disc into a specific STL dilution for 10-20 seconds.

    • For the control, dip leaf discs in the solvent-surfactant solution only.

    • Allow the leaf discs to air dry completely.

  • Bioassay Setup:

    • Place one treated leaf disc and one control leaf disc on opposite sides of a Petri dish containing moist filter paper.

    • Introduce one third-instar larva into the center of each Petri dish.

    • Prepare at least 10-20 replicates for each STL concentration.

  • Incubation and Data Collection:

    • Incubate the Petri dishes at 25 ± 1°C with a 16-hour light/8-hour dark photoperiod for 24-48 hours.

    • After the incubation period, measure the area of each leaf disc consumed using an image analysis software.

  • Data Analysis:

    • Calculate the Antifeedant Index (AFI) using the following formula: AFI = (C - T) / (C + T), where C is the area of the control disc consumed and T is the area of the treated disc consumed.

    • Determine the EC50 (the concentration that causes 50% antifeedant activity) by probit analysis of the concentration-response data.

Protocol for Greenhouse Trial of a Lactone-Based Biopesticide

Objective: To evaluate the efficacy of a lactone-based biopesticide in a controlled greenhouse environment.

Materials:

  • Test plants (e.g., tomato, pepper) of uniform size and growth stage

  • Target pest or pathogen culture

  • Lactone-based biopesticide formulation

  • Control formulation (without the active lactone)

  • Commercial standard pesticide (positive control)

  • Spray application equipment

  • Greenhouse with controlled temperature, humidity, and lighting

Procedure:

  • Experimental Setup:

    • Arrange potted plants in a randomized complete block design within the greenhouse.

    • Include a sufficient number of replicate plants per treatment (e.g., 10-15 plants).

    • Isolate treatment blocks to prevent cross-contamination.

  • Inoculation (if applicable):

    • For disease trials, inoculate plants with a standardized suspension of the pathogen spores or bacterial cells.

    • For insect trials, infest plants with a known number of insects at a specific life stage.

    • Allow for an establishment period before treatment application.

  • Treatment Application:

    • Apply the lactone-based biopesticide, control formulation, and commercial standard to the respective plant groups according to the predetermined rates and application method (e.g., foliar spray, soil drench).

    • Ensure thorough coverage of the plants.

  • Data Collection:

    • At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), assess the following parameters:

      • Disease severity: Use a rating scale (e.g., 0-5) to score the percentage of leaf area affected.

      • Pest population: Count the number of live insects per plant or leaf.

      • Phytotoxicity: Visually assess plants for any signs of damage (e.g., leaf burn, stunting) using a rating scale.

      • Plant growth parameters: Measure plant height, biomass, and yield.

  • Data Analysis:

    • Calculate the mean disease severity, pest population, and plant growth parameters for each treatment.

    • Use appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to compare the efficacy of the lactone-based biopesticide with the controls.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which novel lactones exert their effects is crucial for their targeted application and optimization. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling Pathways

AHL_Signaling_Pathway cluster_perception AHL Perception and Hydrolysis cluster_response Plant Response AHL N-Acyl-Homoserine Lactone (AHL) FAAH Fatty Acid Amide Hydrolase (FAAH) AHL->FAAH Hydrolysis Homoserine L-Homoserine FAAH->Homoserine Low_Conc Low Concentration Homoserine->Low_Conc High_Conc High Concentration Homoserine->High_Conc Transpiration Increased Transpiration Low_Conc->Transpiration Ethylene Ethylene Production High_Conc->Ethylene Growth_Promo Growth Promotion Transpiration->Growth_Promo Growth_Inhib Growth Inhibition Ethylene->Growth_Inhib

Caption: Proposed signaling pathway for N-Acyl-Homoserine Lactone (AHL) perception in plants.

STL_Defense_Signaling STL Sesquiterpene Lactone (STL) ROS Reactive Oxygen Species (ROS) Burst STL->ROS MAPK MAP Kinase Cascade STL->MAPK ROS->MAPK JA Jasmonic Acid (JA) Signaling MAPK->JA SA Salicylic Acid (SA) Signaling MAPK->SA Defense_Genes Expression of Defense-Related Genes (e.g., PR proteins) JA->Defense_Genes Hormone_Crosstalk Hormonal Crosstalk JA->Hormone_Crosstalk SA->Defense_Genes SA->Hormone_Crosstalk

Caption: Generalized signaling pathway for Sesquiterpene Lactone (STL)-induced plant defense.

Experimental Workflows

Root_Elongation_Workflow Start Start Sterilize Seed Sterilization & Stratification Start->Sterilize Prepare_Media Prepare Growth Media with Lactone Treatments Sterilize->Prepare_Media Plate_Seeds Plate Seeds on Treatment Media Prepare_Media->Plate_Seeds Incubate Incubate Vertically in Growth Chamber Plate_Seeds->Incubate Scan_Plates Scan Plates Incubate->Scan_Plates Measure_Roots Measure Primary Root Length & Count Lateral Roots Scan_Plates->Measure_Roots Analyze_Data Statistical Analysis Measure_Roots->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the root elongation assay.

Greenhouse_Trial_Workflow Start Start Setup Randomized Block Design in Greenhouse Start->Setup Inoculate Inoculate/Infest Plants with Pathogen/Pest Setup->Inoculate Apply_Treatment Apply Lactone-Based Biopesticide & Controls Inoculate->Apply_Treatment Data_Collection Collect Data at Regular Intervals (Disease/Pest/Phytotoxicity/Growth) Apply_Treatment->Data_Collection Repeat_Data Repeat Data Collection Data_Collection->Repeat_Data Repeat_Data->Data_Collection Until end of trial Analyze_Data Statistical Analysis of Efficacy Repeat_Data->Analyze_Data Trial complete End End Analyze_Data->End

Caption: Workflow for a greenhouse trial of a lactone-based biopesticide.

References

Troubleshooting & Optimization

Technical Support Center: Kadlongilactone F Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Kadlongilactone F. The information is based on established methods for natural product extraction and available literature on triterpenoids from Kadsura longipedunculata.

Frequently Asked Questions (FAQs)

Q1: What is the primary plant source for Kadlongilactone F?

Kadlongilactone F, along with other related triterpenoids like Kadlongilactones C, D, and E, has been isolated from the leaves, stems, and roots of Kadsura longipedunculata.[1]

Q2: What type of solvent is typically used for the initial extraction of Kadlongilactones?

The initial extraction of Kadlongilactones from Kadsura longipedunculata has been reported using 95% aqueous ethanol.[1] Generally, polar solvents such as ethanol or methanol are effective for extracting triterpenoids.

Q3: What are some common challenges encountered during the extraction of Kadlongilactone F?

Common challenges in natural product extraction include low yields, co-extraction of impurities that complicate purification, and degradation of the target compound. Specific to Kadlongilactone F, which is a complex triterpenoid, purification from a mixture of structurally similar compounds can be particularly challenging.

Q4: Are there any advanced extraction techniques that could improve the yield of Kadlongilactone F?

While the primary literature on Kadlongilactone F isolation has not specified the use of advanced techniques, methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are known to improve extraction efficiency and reduce solvent consumption for many natural products. These methods can enhance cell wall disruption, leading to better release of bioactive compounds.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of Crude Extract 1. Inefficient cell lysis. 2. Inappropriate solvent choice. 3. Insufficient extraction time or temperature. 4. Poor quality of plant material.1. Ensure the plant material is finely powdered to maximize surface area. 2. While 95% ethanol is reported, consider experimenting with different solvent polarities (e.g., methanol, acetone, or varying the water content in the ethanol). 3. Optimize extraction time and temperature. Consider gentle heating (e.g., 40-60°C) to enhance solubility, but avoid excessive heat which could degrade the compound. 4. Ensure the plant material was properly harvested, dried, and stored.
Difficulty in Separating Kadlongilactone F from other Compounds 1. Co-elution with structurally similar triterpenoids. 2. Inadequate chromatographic separation.1. Employ a multi-step purification strategy. This could involve initial fractionation using liquid-liquid extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol). 2. For column chromatography, use a high-resolution stationary phase (e.g., silica gel with a smaller particle size). Experiment with different solvent systems for elution, using a gradient to improve separation. Preparative High-Performance Liquid Chromatography (prep-HPLC) may be necessary for final purification.
Suspected Degradation of Kadlongilactone F 1. Exposure to high temperatures. 2. Presence of acidic or basic conditions. 3. Prolonged exposure to light or air.1. Avoid high temperatures during extraction and solvent evaporation (use a rotary evaporator under reduced pressure). 2. Maintain a neutral pH during the extraction and purification process unless a specific pH is required for separation. 3. Store extracts and purified fractions in a cool, dark place, and under an inert atmosphere (e.g., nitrogen or argon) if possible.
Emulsion Formation During Liquid-Liquid Extraction 1. Presence of surfactants or high concentration of polar lipids in the crude extract.1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the polarity of the aqueous phase and help break the emulsion. 2. Centrifuge the mixture at a low speed to facilitate phase separation. 3. Filter the emulsified layer through a bed of celite or glass wool.

Data Presentation

The following table presents hypothetical yield data at different stages of a typical extraction and purification process for Kadlongilactone F. This is for illustrative purposes to guide researchers in tracking their experimental outcomes.

Extraction/Purification Stage Starting Material (g) Product (g) Yield (%) Purity (%)
Crude Ethanol Extract 1000 (Dried Plant Material)15015.0~5
Ethyl Acetate Fraction 150 (Crude Extract)3020.0 (from crude)~20
Silica Gel Column Chromatography (Fraction 1) 30 (EtOAc Fraction)516.7 (from EtOAc fraction)~60
Silica Gel Column Chromatography (Fraction 2) 30 (EtOAc Fraction)26.7 (from EtOAc fraction)~85
Preparative HPLC Purification 2 (Fraction 2)0.210.0 (from Fraction 2)>98

Experimental Protocols

Note: The following is a representative protocol based on general methods for triterpenoid isolation. The exact parameters from the primary literature for Kadlongilactone F were not available.

1. Extraction

  • Plant Material: Air-dried and powdered leaves and stems of Kadsura longipedunculata.

  • Procedure:

    • Macerate 1 kg of the powdered plant material in 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

2. Solvent Partitioning (Fractionation)

  • Procedure:

    • Suspend the crude ethanol extract (e.g., 150 g) in 1 L of distilled water.

    • Perform sequential liquid-liquid extraction in a large separatory funnel with the following solvents:

      • n-hexane (3 x 1 L)

      • Ethyl acetate (3 x 1 L)

      • n-butanol (3 x 1 L)

    • Concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is likely to contain Kadlongilactone F.

3. Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (e.g., 200-300 mesh) in a slurry with n-hexane.

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., starting with 100% n-hexane, then 9:1, 8:2, 7:3... n-hexane:ethyl acetate, and finally 100% ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Preparative HPLC:

    • Further purify the fractions showing the presence of the target compound using a preparative HPLC system with a C18 column.

    • Use a mobile phase of acetonitrile and water, or methanol and water, with a suitable gradient, to achieve final separation and purification.

Visualizations

experimental_workflow plant Dried & Powdered Kadsura longipedunculata extraction Maceration with 95% Ethanol plant->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) crude_extract->partitioning fractions Hexane, Ethyl Acetate, Butanol Fractions partitioning->fractions concentration2 Concentration fractions->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom fractions2 Collected Fractions column_chrom->fractions2 tlc TLC Analysis fractions2->tlc tlc->column_chrom Pool Fractions prep_hplc Preparative HPLC tlc->prep_hplc pure_compound Pure Kadlongilactone F prep_hplc->pure_compound

Caption: General workflow for the extraction and purification of Kadlongilactone F.

troubleshooting_workflow start Low Yield of Kadlongilactone F check_extraction Was the initial extraction efficient? start->check_extraction check_plant Is the plant material of good quality? check_extraction->check_plant No check_purification Is the purification process optimized? check_extraction->check_purification Yes optimize_extraction Optimize extraction: - Finer powder - Vary solvent - Adjust time/temp check_plant->optimize_extraction Yes source_new_plant Source new, properly stored plant material check_plant->source_new_plant No success Improved Yield optimize_extraction->success source_new_plant->success optimize_chrom Optimize chromatography: - Different stationary phase - Adjust solvent gradient - Use prep-HPLC check_purification->optimize_chrom No check_degradation Is the compound degrading? check_purification->check_degradation Yes optimize_chrom->success control_conditions Control conditions: - Avoid high temp - Maintain neutral pH - Protect from light/air check_degradation->control_conditions Yes check_degradation->success No control_conditions->success

Caption: Troubleshooting decision tree for improving Kadlongilactone F yield.

References

Kadlongilactone F stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for Kadlongilactone F?

A1: While specific data for Kadlongilactone F is limited, similar complex lactones are susceptible to degradation through several key pathways. Researchers should be vigilant for signs of hydrolysis of the lactone ring, epimerization at stereochemically sensitive centers, and oxidation of susceptible functional groups. These degradation processes can be influenced by pH, temperature, light exposure, and the presence of oxidizing or reducing agents.

Q2: How should I properly store Kadlongilactone F to minimize degradation?

A2: To ensure the long-term stability of Kadlongilactone F, it is recommended to store the compound as a solid at -20°C or below, protected from light and moisture. For solutions, prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, store it in an inert solvent (e.g., anhydrous DMSO or ethanol) at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: I am observing variable results in my bioassays. Could this be related to the stability of Kadlongilactone F?

A3: Yes, inconsistent bioassay results are a common consequence of compound degradation. If the potency of your Kadlongilactone F samples appears to decrease over time or varies between preparations, it is crucial to assess the stability of your compound under the specific assay conditions. Factors such as buffer composition, pH, and incubation time can significantly impact the integrity of the molecule.

Q4: What are the best practices for handling Kadlongilactone F in solution?

A4: When preparing solutions of Kadlongilactone F, use high-purity, anhydrous solvents. For aqueous buffers, ensure they are freshly prepared and degassed to remove dissolved oxygen, which can promote oxidative degradation. Avoid prolonged exposure of solutions to ambient light and temperature. Whenever possible, perform experiments under controlled temperature conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity over time in aqueous buffer. Hydrolysis of the lactone ring. The ester bond of the lactone is susceptible to cleavage, particularly at non-neutral pH.1. Assess the stability of Kadlongilactone F at the pH of your assay buffer using a time-course experiment analyzed by HPLC-MS. 2. If degradation is observed, consider adjusting the buffer pH to be closer to neutral (pH 6-7.5), if compatible with your assay. 3. Minimize the incubation time of the compound in the aqueous buffer.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Compound degradation or isomerization. New peaks may correspond to hydrolysis products, oxides, or epimers.1. Characterize the unexpected peaks using high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to identify potential degradation products. 2. Review your storage and handling procedures to identify potential sources of degradation (e.g., prolonged storage at room temperature, exposure to light). 3. Perform a forced degradation study to intentionally generate and identify potential degradation products.
Inconsistent results between different batches of the compound. Batch-to-batch variability in purity or degradation during storage. 1. Obtain a certificate of analysis (CoA) for each batch to compare purity. 2. Re-test the purity of older batches by HPLC before use. 3. If significant degradation is observed in an older batch, it should be discarded.
Precipitation of the compound in aqueous media. Low aqueous solubility. Kadlongilactone F, as a complex natural product, may have limited solubility in aqueous buffers.1. Confirm the solubility of Kadlongilactone F in your specific assay buffer. 2. Consider the use of a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration to improve solubility. Ensure the co-solvent is compatible with your experimental system. 3. Sonication may aid in the initial dissolution of the compound.

Hypothetical Stability Data

The following tables present hypothetical stability data for Kadlongilactone F under various conditions to illustrate potential degradation profiles.

Table 1: pH-Dependent Stability of Kadlongilactone F in Aqueous Buffer at 37°C

pHTime (hours)% Remaining Kadlongilactone F
5.00100
295.2
685.1
2460.5
7.40100
299.1
696.8
2490.3
8.50100
292.4
678.3
2445.7

Table 2: Temperature-Dependent Stability of Kadlongilactone F in DMSO

TemperatureTime (days)% Remaining Kadlongilactone F
25°C0100
198.5
791.2
4°C0100
199.8
799.0
-20°C0100
1100
799.9

Experimental Protocols

Protocol 1: Assessing pH-Dependent Stability

  • Preparation of Buffers: Prepare buffers at the desired pH values (e.g., pH 5.0, 7.4, and 8.5) and bring them to the target temperature (e.g., 37°C).

  • Stock Solution Preparation: Prepare a concentrated stock solution of Kadlongilactone F in a suitable organic solvent (e.g., DMSO).

  • Initiation of Experiment: Spike the pre-warmed buffers with the Kadlongilactone F stock solution to a final concentration suitable for HPLC analysis (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.1%) to minimize its effect.

  • Time-Course Sampling: At designated time points (e.g., 0, 2, 6, and 24 hours), withdraw an aliquot from each buffer solution.

  • Quenching: Immediately quench the degradation by adding an equal volume of cold acetonitrile containing a suitable internal standard.

  • Analysis: Analyze the samples by reverse-phase HPLC with UV or MS detection.

  • Data Analysis: Calculate the percentage of remaining Kadlongilactone F at each time point relative to the T=0 sample, normalized to the internal standard.

Visualizations

experimental_workflow prep_buffers Prepare Buffers (pH 5.0, 7.4, 8.5) initiate_exp Spike Buffers with Stock Solution prep_buffers->initiate_exp prep_stock Prepare Stock Solution (Kadlongilactone F in DMSO) prep_stock->initiate_exp time_course Incubate at 37°C (Time-course sampling) initiate_exp->time_course quench Quench Aliquots (Cold Acetonitrile + IS) time_course->quench T=0, 2, 6, 24h analyze HPLC-MS Analysis quench->analyze data_analysis Calculate % Remaining Compound analyze->data_analysis

Caption: Workflow for assessing pH-dependent stability of Kadlongilactone F.

degradation_pathways kad_F Kadlongilactone F hydrolysis_prod Hydrolysis Product (Lactone Ring Opening) kad_F->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod Oxidation Product (e.g., Epoxide, Hydroxide) kad_F->oxidation_prod O₂ / Light epimerization_prod Epimer (Change in Stereochemistry) kad_F->epimerization_prod Base / Heat

Caption: Potential degradation pathways for Kadlongilactone F.

Technical Support Center: Overcoming Poor Solubility of Kadlongilactone F

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Why is Kadlongilactone F expected to have poor water solubility?

A1: Kadlongilactone F, like many complex natural products, possesses a large, hydrophobic molecular structure with multiple lipophilic functional groups. Such structures tend to have low affinity for water, a highly polar solvent, leading to poor aqueous solubility. This can significantly hinder its bioavailability and therapeutic efficacy.[1]

Q2: What are the common consequences of poor solubility in experimental settings?

A2: Poor solubility can lead to several challenges in research and development, including:

  • Inaccurate results in in vitro assays due to precipitation of the compound.

  • Low and variable oral bioavailability in preclinical and clinical studies.[2]

  • Difficulty in developing suitable formulations for intravenous administration.

  • Erratic absorption and non-reproducible pharmacokinetic profiles.

Q3: What are the primary strategies to improve the solubility of a poorly soluble compound like Kadlongilactone F?

A3: The main approaches can be categorized into physical and chemical modifications:

  • Physical Modifications: These methods alter the physical properties of the drug to enhance dissolution. Key techniques include particle size reduction (micronization and nanosuspension), and solid dispersions.[3][4][5]

  • Chemical Modifications: These strategies involve the addition of excipients or chemical alteration of the drug molecule. Common methods include the use of co-solvents, surfactants, complexation with cyclodextrins, pH adjustment, and the formation of salts or prodrugs.[1][6]

Troubleshooting Guide

Issue: My stock solution of Kadlongilactone F in DMSO is precipitating when I dilute it in aqueous buffer for my cell-based assay.

  • Possible Cause: The concentration of DMSO in the final assay medium is not sufficient to maintain the solubility of Kadlongilactone F. This is a common issue when diluting a concentrated DMSO stock into an aqueous environment.

  • Troubleshooting Steps:

    • Decrease the final concentration of Kadlongilactone F: Determine the lowest effective concentration for your experiment to minimize the amount of DMSO stock needed.

    • Increase the percentage of co-solvent: If your experimental system can tolerate it, consider using a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in your final buffer to help maintain solubility.[6]

    • Use a solubilizing excipient: Prepare your working solution with a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin (e.g., HP-β-CD) to enhance the aqueous solubility of Kadlongilactone F.[4][7]

Issue: I am observing high variability in my in vivo animal studies after oral administration of a Kadlongilactone F suspension.

  • Possible Cause: The poor aqueous solubility of Kadlongilactone F is leading to erratic and incomplete dissolution in the gastrointestinal tract, resulting in variable absorption.

  • Troubleshooting Steps:

    • Reduce particle size: Employ micronization or nanosuspension techniques to increase the surface area of the drug particles, which can enhance the dissolution rate.[6][8]

    • Formulate as a solid dispersion: Dispersing Kadlongilactone F in a hydrophilic polymer matrix can improve its wettability and dissolution.[1][3]

    • Utilize a lipid-based formulation: If Kadlongilactone F is lipophilic, formulating it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption.[7][9]

Data Presentation: Comparison of Solubilization Methods

The following table presents hypothetical data on the solubility enhancement of a poorly soluble natural product analogous to Kadlongilactone F using different formulation strategies.

Formulation StrategyDrug Loading (%)Particle Size (nm)Aqueous Solubility (µg/mL)Dissolution Rate (% in 30 min)
Unprocessed Compound100> 2000< 0.1< 5
Micronized Suspension50500 - 10000.525
Nanosuspension20150 - 3005.275
Solid Dispersion (PVP K30)15N/A12.890
Cyclodextrin Complex (HP-β-CD)10N/A25.5> 95
SEDDS Formulation10< 100 (emulsion droplet size)> 50 (in formulation)> 95

Experimental Protocols

Preparation of a Kadlongilactone F-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of Kadlongilactone F by forming an inclusion complex with hydroxypropyl-beta-cyclodextrin (HP-β-CD).

Materials:

  • Kadlongilactone F

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

  • Lyophilizer (optional)

Methodology:

  • Prepare a saturated aqueous solution of HP-β-CD (e.g., 40% w/v) in deionized water.

  • Slowly add an excess amount of Kadlongilactone F to the HP-β-CD solution while stirring continuously at room temperature.

  • Continue stirring the mixture for 24-48 hours to ensure equilibrium is reached.

  • After stirring, centrifuge the suspension to pellet the undissolved Kadlongilactone F.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • The resulting clear solution is the aqueous formulation of the Kadlongilactone F-HP-β-CD inclusion complex.

  • For a solid formulation, the solution can be freeze-dried (lyophilized) to obtain a powder.

Formulation of a Kadlongilactone F Solid Dispersion

Objective: To improve the dissolution rate of Kadlongilactone F by dispersing it in a hydrophilic polymer matrix.

Materials:

  • Kadlongilactone F

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer

  • Methanol or other suitable organic solvent

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve a specific weight ratio of Kadlongilactone F and PVP K30 (e.g., 1:5) in a minimal amount of methanol.

  • Ensure both components are fully dissolved to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • A thin film of the solid dispersion will form on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and gently grind it into a fine powder.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Problem Poor Aqueous Solubility of Kadlongilactone F Strategy Select Solubilization Technique Problem->Strategy Formulate Prepare Formulation (e.g., Solid Dispersion) Strategy->Formulate Characterize Analyze Physicochemical Properties Formulate->Characterize Evaluate Assess Solubility and Dissolution Rate Characterize->Evaluate

Caption: General experimental workflow for enhancing the solubility of Kadlongilactone F.

decision_tree start Is Kadlongilactone F thermolabile? solvent_based Solvent Evaporation (Solid Dispersion) start->solvent_based Yes melt_extrusion Hot Melt Extrusion start->melt_extrusion No is_lipophilic Is Kadlongilactone F lipophilic? solvent_based->is_lipophilic melt_extrusion->is_lipophilic lipid_formulation Lipid-Based Formulation (SEDDS) is_lipophilic->lipid_formulation Yes non_lipid Consider other non-lipid approaches is_lipophilic->non_lipid No has_ionizable_group Does it have an ionizable group? non_lipid->has_ionizable_group ph_adjustment pH Adjustment / Salt Formation has_ionizable_group->ph_adjustment Yes no_ionizable_group Use non-ionic methods (e.g., Cyclodextrin) has_ionizable_group->no_ionizable_group No

Caption: Decision tree for selecting a suitable solubilization strategy.

signaling_pathway kf Kadlongilactone F (Solubilized) receptor Cell Surface Receptor kf->receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (e.g., Apoptosis) nucleus->gene_expression

Caption: Hypothetical signaling pathway affected by solubilized Kadlongilactone F.

References

Navigating the Uncharted Territory of Kadlongilactone F: A Call for Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the in vivo applications of Kadlongilactone F, a novel triterpenoid isolated from Kadsura longipedunculata. At present, there is a notable absence of publicly available data on its in vivo efficacy, dosage optimization, mechanism of action, and toxicity profile. This scarcity of information precludes the creation of a detailed technical support center for researchers at this time.

Initial investigations into this topic were complicated by the similarly named compound, Kahalalide F. However, it is crucial to underscore that Kadlongilactone F and Kahalalide F are distinct chemical entities with different molecular structures and biological origins. Kadlongilactone F is a complex triterpenoid, whereas Kahalalide F is a marine-derived depsipeptide. The available preclinical and clinical data for Kahalalide F should not be extrapolated to Kadlongilactone F.

The Current State of Knowledge on Kadlongilactone F

Current research on Kadlongilactone F is primarily focused on its isolation, chemical characterization, and structural elucidation. While other triterpenoids from Kadsura longipedunculata have been reported to possess a range of pharmacological activities, including anti-HIV, antioxidant, and hepatoprotective effects, specific in vivo studies on Kadlongilactone F are yet to be published. This lack of foundational research means that critical parameters for designing and troubleshooting in vivo experiments are currently unavailable.

The Path Forward: A Need for Preclinical Investigation

To enable the scientific community to explore the therapeutic potential of Kadlongilactone F, a series of foundational preclinical studies are required. The workflow for a novel compound like Kadlongilactone F would typically involve the following stages:

Caption: A generalized preclinical workflow for a novel compound.

Frequently Asked Questions (FAQs) - A Prospective Outlook

Given the current lack of data, the following FAQs address what researchers should consider as the field develops:

1. Q: Where can I find established in vivo dosage protocols for Kadlongilactone F?

A: Currently, there are no established or published in vivo dosage protocols for Kadlongilactone F. The initial step for any researcher would be to conduct a thorough literature search for any new publications and, in their absence, to perform dose-ranging studies to determine the maximum tolerated dose (MTD) and to identify a safe starting dose.

2. Q: What are the known signaling pathways affected by Kadlongilactone F?

A: The specific signaling pathways modulated by Kadlongilactone F have not yet been elucidated. Initial in vitro studies would be necessary to identify its molecular targets and downstream effects before these pathways can be mapped.

3. Q: What are the potential toxicities associated with Kadlongilactone F?

A: The toxicity profile of Kadlongilactone F is unknown. Preliminary acute and sub-chronic toxicity studies in animal models are essential to identify any potential organ toxicities and to establish a safety profile.

4. Q: How should I formulate Kadlongilactone F for in vivo administration?

A: The formulation will depend on the physicochemical properties of Kadlongilactone F, such as its solubility and stability. Common approaches for preclinical studies include formulation in vehicles like saline, PBS, or solutions containing solubilizing agents such as DMSO, cyclodextrins, or Cremophor EL. Formulation development and stability testing should be conducted as part of the initial characterization of the compound.

As research into Kadlongilactone F progresses, it is anticipated that the data necessary to populate a comprehensive technical support resource will become available. The scientific community is encouraged to share findings from preclinical investigations to accelerate the understanding of this promising natural product.

Troubleshooting Kadlongilactone F Mass Spectrometry Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry analysis of Kadlongilactone F. The information is designed to assist researchers in overcoming common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of Kadlongilactone F?

A1: Kadlongilactone F has a molecular formula of C₃₁H₄₀O₆.[1] Its theoretical monoisotopic mass is approximately 508.2825 g/mol . In negative ion mode high-resolution electrospray ionization mass spectrometry (HRESIMS), the expected deprotonated molecule is [M-H]⁻ at an m/z of 507.2753.[1]

Q2: I am not detecting the molecular ion peak. What are the possible reasons?

A2: Several factors could contribute to the absence or low intensity of the molecular ion peak:

  • In-source fragmentation: Kadlongilactone F, being a complex triterpenoid lactone, might be susceptible to fragmentation within the ion source, especially at higher energies.

  • Ionization suppression: The presence of contaminants or a complex sample matrix can suppress the ionization of Kadlongilactone F.

  • Suboptimal ionization mode: While ESI is commonly used, exploring other ionization techniques like atmospheric pressure chemical ionization (APCI) might be beneficial, as some neutral compounds show better ionization with APCI.

  • Incorrect instrument settings: The mass spectrometer parameters, such as capillary voltage, cone voltage, and temperatures, may not be optimized for this specific compound.

Q3: I am observing an unexpected peak at m/z 490 in negative ion mode. What could this be?

A3: A peak at m/z 490 in negative ion mode likely corresponds to the loss of a water molecule ([M-H₂O]⁻) from the deprotonated molecular ion.[1] This is a common fragmentation pattern for compounds containing hydroxyl groups, which is present in the structure of Kadlongilactone F. This can be considered a characteristic fragmentation event.

Q4: My signal intensity is poor. How can I improve it?

A4: To enhance signal intensity, consider the following:

  • Sample purity: Ensure your sample is as pure as possible. Contaminants can interfere with ionization.

  • Sample concentration: Optimize the concentration of your sample. A concentration that is too high can lead to ion suppression, while one that is too low will naturally result in a weak signal.

  • Solvent selection: Use high-purity, MS-grade solvents for your mobile phase and sample preparation. The choice of solvent can significantly impact ionization efficiency.

  • Instrument calibration and maintenance: Regularly calibrate your mass spectrometer and ensure the ion source is clean.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the mass spectrometry analysis of Kadlongilactone F.

Problem Potential Cause Suggested Solution
No or Weak [M-H]⁻ Peak In-source fragmentationLower the cone voltage and source temperature. Use a softer ionization technique if available.
Ion suppressionImprove sample cleanup. Dilute the sample. Optimize chromatographic separation to resolve Kadlongilactone F from interfering compounds.
Incorrect solvent pHFor negative ion mode, ensure the mobile phase pH is suitable to promote deprotonation. The addition of a small amount of a basic modifier (e.g., ammonium acetate) might be helpful, but be cautious of adduct formation.
Complex/Uninterpretable Spectrum Adduct formationThe presence of salts (e.g., sodium, potassium) in the sample or mobile phase can lead to the formation of adducts like [M+Na-2H]⁻ or [M+K-2H]⁻. Use high-purity solvents and glassware. If adducts are still an issue, consider using a desalting column for sample preparation.
Presence of isomersKadsura longipedunculata is known to produce several isomeric triterpenoids. Optimize your chromatographic method to achieve better separation. High-resolution mass spectrometry is crucial for distinguishing between isomers based on their exact mass.
Poor Reproducibility Inconsistent sample preparationStandardize your sample preparation protocol, including solvent volumes, extraction times, and filtration steps.
Instrument instabilityEnsure the mass spectrometer is properly calibrated and has reached a stable operating temperature. Run system suitability tests before your sample analysis.
Column degradationThe performance of the HPLC column can degrade over time. Use a guard column and ensure the mobile phase is properly filtered. If peak shape deteriorates, consider replacing the column.

Experimental Protocols

Below are recommended starting protocols for the LC-MS analysis of triterpenoid lactones like Kadlongilactone F. These should be optimized for your specific instrumentation and experimental goals.

Sample Preparation
  • Extraction: Extract the dried and powdered plant material (e.g., leaves and stems of Kadsura longipedunculata) with a suitable organic solvent such as methanol or ethanol.

  • Filtration: Filter the extract to remove particulate matter. A 0.22 µm PTFE syringe filter is recommended.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase solvent to a suitable concentration (e.g., 1 mg/mL) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
Parameter Recommendation
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be: 5-95% B over 30 minutes.
Flow Rate 0.3 mL/min
Column Temperature 30-40 °C
Injection Volume 1-5 µL
Ionization Mode Negative Electrospray Ionization (ESI⁻)
Capillary Voltage 2.5 - 3.5 kV
Cone Voltage 20 - 40 V (optimize for minimal fragmentation)
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)
Mass Range m/z 100 - 1000

Visualizations

Proposed Fragmentation Pathway of Kadlongilactone F

G M Kadlongilactone F [M-H]⁻ m/z 507.2753 M_H2O [M-H-H₂O]⁻ m/z 489.2648 M->M_H2O - H₂O M_H2O_CO [M-H-H₂O-CO]⁻ m/z 461.2699 M_H2O->M_H2O_CO - CO

Caption: Proposed fragmentation of Kadlongilactone F in negative ESI mode.

Experimental Workflow for Kadlongilactone F Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing extraction Extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration reconstitution Reconstitution concentration->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS Detection (Negative ESI) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_identification Peak Identification data_acquisition->peak_identification

Caption: General workflow for Kadlongilactone F mass spectrometry analysis.

Potential Anti-inflammatory Signaling Pathway

Triterpenoids from the Kadsura genus have been reported to exhibit anti-inflammatory effects, often through the modulation of the NF-κB and MAPK signaling pathways. While the specific mechanism for Kadlongilactone F is yet to be fully elucidated, a plausible pathway is depicted below.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK MAPK MAPK (p38, JNK, ERK) LPS->MAPK IkappaB IκBα IKK->IkappaB NFkB NF-κB IkappaB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines KadlongilactoneF Kadlongilactone F This compound->IKK This compound->MAPK

Caption: Potential anti-inflammatory mechanism of Kadlongilactone F.

References

Technical Support Center: Minimizing Side Effects of Cytotoxic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity in our preliminary in vitro screens with Compound X. What could be the cause?

A1: Higher-than-expected cytotoxicity can stem from several factors. Firstly, ensure the correct concentration of Compound X is being used; perform a serial dilution and confirm your calculations. Secondly, the health and passage number of your cell line can significantly impact sensitivity.[1][2] Use cells with a consistent and low passage number. Finally, consider the possibility of solvent-induced toxicity if using a vehicle like DMSO at a high concentration.

Q2: Our results for cytotoxicity assays with Compound X are highly variable between experiments. How can we improve reproducibility?

A2: To improve reproducibility, standardize your experimental workflow meticulously.[1][2] Key areas to focus on include:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.

  • Incubation Times: Adhere strictly to the defined incubation periods for both cell culture and compound exposure.

  • Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed before use.

  • Plate Reader Settings: Use consistent settings on your plate reader for all experiments.

Q3: We are using a hepatocyte cell line (e.g., HepG2) and observe significant cell death. Are there alternative in vitro models to better predict and mitigate potential liver toxicity?

A3: Yes, several advanced in vitro models can provide more physiologically relevant data on drug-induced liver injury (DILI).[3][4][5][6][7] Consider using:

  • 3D Spheroid Cultures: These models more closely mimic the in vivo liver microenvironment.[4][5]

  • Co-cultures: Combining hepatocytes with other liver cell types, such as Kupffer and stellate cells, can provide insights into inflammatory responses.[6]

  • Primary Human Hepatocytes (PHHs): While more challenging to maintain, PHHs are considered the gold standard for in vitro hepatotoxicity studies.[6]

Q4: What are the key biomarkers to monitor for in vitro assessment of hepatotoxicity induced by Compound X?

A4: Key biomarkers for in vitro hepatotoxicity include:

  • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Measurement of these enzymes in the cell culture supernatant indicates loss of membrane integrity.[4]

  • Lactate Dehydrogenase (LDH): Another marker of cell membrane damage.[8][9]

  • Albumin and Urea: Decreased production of these molecules can indicate impaired hepatocyte function.[4][5]

  • ATP Levels: Depletion of intracellular ATP can be an early indicator of cytotoxicity.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Readings in MTT/XTT Assays
Potential Cause Troubleshooting Step Rationale
Uneven Cell Plating Pipette cell suspension carefully and mix between plating each row/column. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even settling.Ensures a uniform monolayer of cells, leading to more consistent metabolic activity readings.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity.The outer wells are more prone to evaporation, which can concentrate media components and affect cell growth.[10]
Interference of Compound X with Assay Reagents Run a control with Compound X in cell-free media to check for any direct reaction with the tetrazolium salt.Some compounds can directly reduce the assay reagent, leading to a false-positive signal for cell viability.
Incorrect Incubation Time with Assay Reagent Optimize the incubation time for your specific cell line and experimental conditions to ensure the reaction is within the linear range.Insufficient incubation can lead to a weak signal, while over-incubation can result in signal saturation and non-linearity.
Issue 2: High Background Signal in LDH Release Assay
Potential Cause Troubleshooting Step Rationale
Excessive Cell Lysis During Handling Handle the microplate gently. Avoid vigorous pipetting or shaking.Mechanical stress can cause premature cell lysis, leading to a high background LDH release.
Serum in Culture Media Use a serum-free medium for the LDH assay, as serum contains endogenous LDH.Reduces the background signal and increases the assay's sensitivity.
Contamination Regularly test cell cultures for mycoplasma and other microbial contaminants.Contaminants can cause cell stress and lysis, contributing to the background LDH signal.[1]
Incorrect "Maximum LDH Release" Control Ensure complete lysis of the control cells by using the recommended lysis buffer and incubation time.An inaccurate maximum release control will lead to incorrect calculation of percentage cytotoxicity.[8]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the LDH Release Assay
  • Cell Seeding: Seed hepatocyte cells (e.g., HepG2) in a 96-well, clear-bottom black plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of your Kadlongilactone F derivative in serum-free cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls: Include wells for:

    • Spontaneous LDH Release: Cells treated with vehicle control (e.g., 0.1% DMSO).

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Background Control: Medium only (no cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Assay Procedure:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Protocol 2: Mitigating Hepatotoxicity with an Antioxidant Co-treatment
  • Cell Seeding: Plate HepG2 cells as described in Protocol 1.

  • Co-treatment Preparation: Prepare solutions of your Kadlongilactone F derivative at its IC50 concentration and a range of concentrations of an antioxidant (e.g., N-acetylcysteine, NAC). Also, prepare solutions with the compound and NAC alone.

  • Treatment: Treat the cells with:

    • Vehicle control.

    • Kadlongilactone F derivative alone.

    • NAC alone at various concentrations.

    • Kadlongilactone F derivative co-treated with each concentration of NAC.

  • Incubation: Incubate for 24 hours.

  • Assessment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) and an LDH release assay to assess changes in cytotoxicity.

  • Analysis: Compare the cytotoxicity of the compound alone versus the co-treatment conditions to determine if the antioxidant can mitigate the observed side effects.

Visualizations

Signaling Pathway

Compound_X_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Target Membrane Target/ Protein Interaction Permeability_Increase Increased Membrane Permeability Membrane_Target->Permeability_Increase Compound_X Compound X Derivative Compound_X->Membrane_Target Ion_Influx Ca2+ / Na+ Influx Permeability_Increase->Ion_Influx Cell_Swelling Cell Swelling Permeability_Increase->Cell_Swelling Mitochondrial_Stress Mitochondrial Stress Ion_Influx->Mitochondrial_Stress ATP_Depletion ATP Depletion Mitochondrial_Stress->ATP_Depletion Hepatotoxicity Hepatotoxicity ATP_Depletion->Hepatotoxicity LDH_Release LDH Release Cell_Swelling->LDH_Release LDH_Release->Hepatotoxicity

Caption: Hypothetical signaling pathway for Compound X-induced hepatotoxicity.

Experimental Workflow

Experimental_Workflow Start Start: Prepare Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Compound X Derivatives Incubate_24h->Treat_Compound Treat_Controls Treat with Vehicle & Lysis Controls Incubate_24h->Treat_Controls Incubate_Exposure Incubate for Exposure Period Treat_Compound->Incubate_Exposure Treat_Controls->Incubate_Exposure Assess_Cytotoxicity Assess Cytotoxicity (LDH, MTT, etc.) Incubate_Exposure->Assess_Cytotoxicity Data_Analysis Data Analysis & IC50 Calculation Assess_Cytotoxicity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity assessment of novel compounds.

Troubleshooting Logic

Troubleshooting_Guide High_Variability High Inter-experiment Variability Observed? Check_Protocol Review & Standardize Protocol: - Cell Seeding - Incubation Times - Reagent Prep High_Variability->Check_Protocol Yes Unexpected_Toxicity Unexpectedly High Toxicity? High_Variability->Unexpected_Toxicity No Check_Cells Check Cell Health: - Passage Number - Mycoplasma Test Check_Protocol->Check_Cells Problem_Resolved Problem Resolved Check_Cells->Problem_Resolved Check_Concentration Verify Compound Concentration & Purity Unexpected_Toxicity->Check_Concentration Yes Contact_Support Further Investigation Needed/Contact Support Unexpected_Toxicity->Contact_Support No Check_Solvent Test for Solvent Toxicity (Vehicle Control) Check_Concentration->Check_Solvent Check_Solvent->Problem_Resolved

Caption: Decision tree for troubleshooting common in vitro assay issues.

References

Kadlongilactone F experimental reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Information Center: Kadlongilactone F

This technical resource provides available information and representative experimental guidelines for researchers working with Kadlongilactone F.

Disclaimer: As of late 2025, there are no widely documented experimental reproducibility issues specifically associated with Kadlongilactone F in peer-reviewed literature. The following troubleshooting guide is based on common challenges encountered in natural product cytotoxicity screening and serves as a general resource.

Frequently Asked Questions (FAQs)

Q1: What is Kadlongilactone F?

A1: Kadlongilactone F is a triterpenoid natural product. It was isolated from the leaves and stems of Kadsura longipedunculata, a plant species. Structurally, it features a complex, consecutive hexacyclic[1][1][2][3][3][3] ring system.[4]

Q2: What is the primary reported biological activity of Kadlongilactone F?

A2: The primary reported biological activity of Kadlongilactone F is its cytotoxicity against various human cancer cell lines. Specifically, it has been evaluated against A549 (lung carcinoma), HT-29 (colon adenocarcinoma), and K562 (chronic myelogenous leukemia) cell lines.[4]

Q3: Are there known experimental reproducibility issues with Kadlongilactone F?

A3: Currently, there is no specific information in the public domain detailing experimental reproducibility issues for Kadlongilactone F. Challenges in reproducing cytotoxicity data for natural products can often stem from variations in experimental conditions, cell line health, or compound purity.

Troubleshooting Guide for Cytotoxicity Assays

This guide addresses common issues that may arise during in vitro cytotoxicity experiments with compounds like Kadlongilactone F.

Problem 1: Inconsistent IC50 Values Across Experiments

  • Possible Cause 1: Cell Viability and Passage Number.

    • Recommendation: Ensure cell lines are healthy, free from contamination (especially mycoplasma), and used within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Possible Cause 2: Inconsistent Seeding Density.

    • Recommendation: Optimize and strictly control the initial cell seeding density. Both sparse and overly confluent cultures can respond differently to cytotoxic agents. Perform a growth curve analysis to determine the optimal density for the duration of your assay.

  • Possible Cause 3: Compound Stability and Solvation.

    • Recommendation: Prepare fresh stock solutions of Kadlongilactone F in a suitable solvent (e.g., DMSO) for each experiment. Ensure the compound is fully dissolved before diluting into culture media. Minimize the final solvent concentration in the assay wells to avoid solvent-induced toxicity (typically ≤ 0.5%).

Problem 2: High Variability Between Replicate Wells

  • Possible Cause 1: Inaccurate Pipetting.

    • Recommendation: Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing between each step. For multi-well plates, consider the order of reagent addition to minimize evaporation effects (the "edge effect").

  • Possible Cause 2: Uneven Cell Distribution.

    • Recommendation: After seeding, ensure cells are evenly distributed across the well bottom by gently rocking the plate in a cross pattern before incubation. Avoid swirling motions that can concentrate cells in the center.

Quantitative Data Summary

The following table summarizes the reported in vitro cytotoxic activities of Kadlongilactones C-F.

CompoundA549 (IC50 in µM)HT-29 (IC50 in µM)K562 (IC50 in µM)
Kadlongilactone C1.210.980.49
Kadlongilactone D3.612.451.55
Kadlongilactone E1.981.330.87
Kadlongilactone F 2.54 1.89 1.02
Data sourced from J Nat Prod. 2007 Nov;70(11):1706-11.[4]

Experimental Protocols & Workflows

Representative Protocol: CCK-8 Cytotoxicity Assay

This protocol describes a representative method for evaluating the cytotoxicity of Kadlongilactone F, based on standard laboratory procedures.

  • Cell Culture: Culture A549, HT-29, or K562 cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion). Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of Kadlongilactone F (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of Kadlongilactone F. Include "vehicle control" (media with DMSO) and "untreated control" wells.

    • Incubate the plate for 48-72 hours.

  • Viability Assessment (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (media + CCK-8 only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (Absorbance_treated / Absorbance_vehicle) * 100%.

    • Use a suitable software (e.g., GraphPad Prism) to plot the viability percentage against the log of the compound concentration and determine the IC50 value using a non-linear regression (sigmoidal dose-response) curve fit.

Diagrams

G cluster_0 Phase 1: Isolation & Identification cluster_1 Phase 2: In Vitro Screening plant Kadsura longipedunculata Plant Material extraction Solvent Extraction & Partitioning plant->extraction chromatography Chromatographic Separation (e.g., HPLC) extraction->chromatography elucidation Structure Elucidation (NMR, MS) chromatography->elucidation pure_compound Pure Kadlongilactone F elucidation->pure_compound treatment Treatment with Kadlongilactone F pure_compound->treatment cell_culture Cancer Cell Line Culture (A549, HT-29, K562) cell_culture->treatment assay Cytotoxicity Assay (e.g., CCK-8) treatment->assay data_analysis Data Analysis & IC50 Determination assay->data_analysis

Caption: Workflow from Natural Product Isolation to Activity Screening.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 prepare Prepare serial dilutions of Kadlongilactone F incubate1->prepare treat Treat cells with compound prepare->treat incubate2 Incubate for 48-72h treat->incubate2 add_cck8 Add CCK-8 reagent to each well incubate2->add_cck8 incubate3 Incubate for 1-4h add_cck8->incubate3 read Measure absorbance at 450 nm incubate3->read analyze Calculate % viability and determine IC50 read->analyze end_node End analyze->end_node

Caption: Experimental Workflow for a CCK-8 Cytotoxicity Assay.

References

Technical Support Center: Scaling Up Kadlongilactone F Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of Kadlongilactone F.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, biological activity, and handling of Kadlongilactone F.

1. What is Kadlongilactone F and why is it of interest?

Kadlongilactone F is a complex triterpenoid natural product isolated from plants of the Kadsura genus, which are part of the Schisandraceae family. These plants have a history of use in traditional medicine.[1][2] Kadlongilactone F and related compounds have garnered significant interest from the scientific community due to their potent cytotoxic activities against various cancer cell lines, making them potential candidates for the development of new anticancer therapies.[3]

2. What are the main challenges in producing Kadlongilactone F?

The primary challenge in producing Kadlongilactone F lies in its complex molecular structure. A full total synthesis has not yet been reported, and the isolation from its natural source, Kadsura longipedunculata, provides low yields. The reported synthetic efforts towards its core structure highlight the multi-step nature of the synthesis, which presents significant hurdles for scaling up.[1] Key challenges include:

  • Stereochemical Complexity: The molecule has numerous stereocenters that must be controlled precisely during synthesis.

  • Multi-step Synthesis: Long synthetic routes are common for such complex molecules, leading to low overall yields and increased cost.

  • Reagent and Catalyst Selection: Identifying cost-effective and scalable reagents and catalysts is crucial for large-scale production.

  • Purification: The separation of the desired product from complex reaction mixtures can be challenging and require advanced chromatographic techniques.

3. What is the known biological activity of Kadlongilactone F?

Kadlongilactone F exhibits significant cytotoxic activity against a range of human cancer cell lines. While specific IC50 values for Kadlongilactone F are not widely published in readily available literature, related Schisandraceae triterpenoids have demonstrated potent anticancer effects. For instance, other compounds from this family have shown IC50 values in the micromolar to nanomolar range against various cancer cell lines. The cytotoxic mechanism is believed to involve the induction of apoptosis.[3][4]

4. What safety precautions should be taken when handling Kadlongilactone F and its synthetic intermediates?

As Kadlongilactone F is a potent cytotoxic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. Waste containing Kadlongilactone F or its synthetic intermediates should be disposed of according to institutional guidelines for cytotoxic agents.

II. Troubleshooting Guides for Synthetic Efforts

This section provides troubleshooting for common issues that may be encountered during the synthesis of the Kadlongilactone core structure, based on published synthetic routes to the ABC ring system.

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the initial conjugate addition step. 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Impure reagents.1. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. 2. Ensure anhydrous and inert conditions are strictly maintained. 3. Use freshly distilled solvents and purified reagents.
Formation of multiple diastereomers. 1. Poor stereocontrol in the reaction. 2. Epimerization of stereocenters during workup or purification.1. Optimize the reaction temperature and the choice of solvent. 2. Consider using a chiral catalyst or auxiliary to improve stereoselectivity. 3. Use mild workup conditions and avoid harsh acids or bases during purification.
Difficulty in purifying intermediates. 1. Similar polarity of the desired product and byproducts. 2. Instability of the compound on silica gel.1. Employ alternative purification techniques such as preparative HPLC or crystallization. 2. Use a different stationary phase for column chromatography (e.g., alumina, C18).
Failure of the ring-closing metathesis (RCM) step. 1. Inactive catalyst. 2. Presence of catalyst poisons in the substrate or solvent. 3. Unfavorable conformational pre-organization of the diene.1. Use a fresh batch of the RCM catalyst. 2. Purify the substrate meticulously to remove any potential catalyst poisons. 3. Adjust the solvent and reaction temperature to favor the desired cyclization.

III. Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of the ABC ring system of Kadlongilactones, adapted from the literature.

Synthesis of the ABC Ring System of Kadlongilactones

This multi-step synthesis aims to construct the core tricyclic structure of Kadlongilactones.

Step 1: Conjugate Addition

  • Reaction: To a solution of the enone starting material in an appropriate anhydrous solvent (e.g., THF) at low temperature (-78 °C) under an inert atmosphere (e.g., argon), is added a solution of the appropriate organocuprate reagent.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Step 2: Iodolactonization

  • Reaction: The product from the previous step is dissolved in a suitable solvent (e.g., acetonitrile) and treated with iodine and a mild base (e.g., sodium bicarbonate). The reaction is typically stirred at room temperature until completion.

  • Workup: The reaction mixture is diluted with an organic solvent and washed with an aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is then washed with brine, dried, and concentrated.

  • Purification: The resulting iodolactone is purified by column chromatography.

Step 3: Ring-Closing Metathesis (RCM)

  • Reaction: The diene substrate is dissolved in a degassed solvent (e.g., dichloromethane) under an inert atmosphere. A solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) is then added, and the reaction is stirred at room temperature or with gentle heating.

  • Workup: The reaction is quenched by the addition of a phosphine scavenger (e.g., triphenylphosphine) or by exposure to air. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the desired ABC ring system.

Step Key Reagents Typical Yield (%)
Conjugate AdditionOrganocuprate, Enone70-85
IodolactonizationIodine, Sodium Bicarbonate60-75
Ring-Closing MetathesisGrubbs' Catalyst80-95

IV. Visualizations

Proposed Biosynthetic Pathway of Kadlongilactone F

This diagram illustrates a plausible biosynthetic pathway for the formation of the complex core structure of Kadlongilactones from the linear precursor, 2,3-oxidosqualene.

Biosynthesis cluster_start Initiation cluster_cyclization Cascade Cyclization cluster_modification Tailoring Reactions 2_3_Oxidosqualene 2,3-Oxidosqualene Protosteryl_Cation Protosteryl Cation 2_3_Oxidosqualene->Protosteryl_Cation cyclase Rearrangements Hydride and Methyl Shifts Protosteryl_Cation->Rearrangements Pentacyclic_Intermediate Pentacyclic Intermediate Rearrangements->Pentacyclic_Intermediate Oxidation Oxidation Steps Pentacyclic_Intermediate->Oxidation Lactonization Lactonization Oxidation->Lactonization Kadlongilactone_F Kadlongilactone F Lactonization->Kadlongilactone_F

Caption: Plausible biosynthetic route to Kadlongilactone F.

Experimental Workflow for ABC Ring Synthesis

This workflow outlines the key stages in the laboratory synthesis of the Kadlongilactone ABC ring system.

Workflow Start Starting Materials Step1 Conjugate Addition Start->Step1 Purification1 Purification (Chromatography) Step1->Purification1 Step2 Iodolactonization Purification1->Step2 Purification2 Purification (Chromatography) Step2->Purification2 Step3 Ring-Closing Metathesis Purification2->Step3 Purification3 Final Purification Step3->Purification3 End ABC Ring System Purification3->End

Caption: Synthetic workflow for the ABC ring of Kadlongilactones.

Proposed Apoptotic Signaling Pathway

This diagram illustrates a generalized signaling pathway for apoptosis that may be induced by cytotoxic Schisandraceae triterpenoids like Kadlongilactone F, based on their known biological effects. The precise molecular targets of Kadlongilactone F are still under investigation.

Apoptosis cluster_stimulus Induction cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Kadlongilactone_F Kadlongilactone F Bcl2_Family Modulation of Bcl-2 Family Proteins Kadlongilactone_F->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed apoptotic pathway for Kadlongilactone F.

References

Validation & Comparative

A Comparative Guide to Kadlongilactone F and Other Cytotoxic Triterpenoids for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of Kadlongilactone F against other notable cytotoxic triterpenoids. The information presented is curated from peer-reviewed scientific literature to facilitate objective evaluation and support further research in oncology drug discovery.

Introduction to Cytotoxic Triterpenoids

Triterpenoids are a diverse class of naturally occurring compounds found in various plants, and they have garnered significant attention for their wide range of pharmacological activities, including potent cytotoxic effects against cancer cells.[1] Their complex structures offer a promising scaffold for the development of novel anticancer agents. Within this class, compounds isolated from the Kadsura genus have demonstrated remarkable cytotoxic potential.[2] This guide focuses on Kadlongilactone F, a triterpenoid from this genus, and compares its activity with other well-characterized cytotoxic triterpenoids.

Data Presentation: Cytotoxicity Comparison

The following table summarizes the in vitro cytotoxic activity (IC50 values) of Kadlongilactone F and other selected triterpenoids against various human cancer cell lines. The data highlights the potency and selectivity of these compounds.

CompoundTriterpenoid ClassCancer Cell LineIC50 (µM)Reference
Kadlongilactone F (Longipedlactone F) Lanostane-typeHep-G2 (Hepatocellular carcinoma)Significantly cytotoxic[3]
Bel-7402 (Hepatocellular carcinoma)Significantly cytotoxic[3]
Kadlongilactone ALanostane-typeK562 (Leukemia)< 0.1[2]
Bel-7402 (Hepatocellular carcinoma)< 0.1[2]
A549 (Lung adenocarcinoma)< 1.0[2]
Kadlongilactone BLanostane-typeK562 (Leukemia)< 0.1[2]
Bel-7402 (Hepatocellular carcinoma)< 0.1[2]
A549 (Lung adenocarcinoma)< 1.0[2]
Heteroclitalactone DLanostane-typeHL-60 (Promyelocytic leukemia)6.76[4]
Kadsuric AcidTriterpenoidPANC-1 (Pancreatic cancer)14.5[5]
Compound 6 (from K. coccinea)TriterpenoidNCI-H23 (Lung cancer)1.28[6]
NUGC-3 (Stomach cancer)1.28[6]
PC-3 (Prostate cancer)~2.33[6]
MDA-MB-231 (Breast cancer)~2.33 - 2.67[6]
ACHN (Renal cancer)~2.33 - 2.67[6]
HCT-15 (Colon cancer)~2.67[6]

Note: "Significantly cytotoxic" indicates that the source reported notable activity but did not provide a specific IC50 value in the abstract.

Mechanism of Action: Inducing Cancer Cell Death

Cytotoxic triterpenoids exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction

Many triterpenoids trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. This involves the activation of a cascade of caspase enzymes, which are the executioners of apoptosis. Key molecular events include the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Triterpenoids Triterpenoids Mitochondria Mitochondria Triterpenoids->Mitochondria Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Fig. 1: Intrinsic Apoptosis Pathway
Cell Cycle Arrest

Certain triterpenoids can halt the progression of the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), the key regulators of the cell cycle.

Triterpenoids Triterpenoids CDK_Cyclin CDK/Cyclin Complexes Triterpenoids->CDK_Cyclin Inhibition Arrest Cell Cycle Arrest Triterpenoids->Arrest CellCycle Cell Cycle Progression

Fig. 2: Cell Cycle Arrest Mechanism

Experimental Protocols

The following provides a detailed methodology for a standard cytotoxicity assay used to evaluate the efficacy of compounds like Kadlongilactone F.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., Hep-G2, Bel-7402, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Kadlongilactone F and other triterpenoids of interest

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triterpenoids in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Triterpenoids Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570nm Solubilize->Read

Fig. 3: MTT Assay Workflow

Conclusion

Kadlongilactone F and other triterpenoids from the Kadsura genus represent a promising area for anticancer drug discovery. The data presented in this guide highlights their potent cytotoxic activity against a range of cancer cell lines. Further investigation into the specific molecular mechanisms of action of Kadlongilactone F is warranted to fully elucidate its therapeutic potential. The provided experimental protocol for the MTT assay offers a standardized method for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these valuable natural products.

References

Unraveling the Therapeutic Potential: A Comparative Analysis of Kadlongilactone F and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis between Kadlongilactone F and the well-established chemotherapeutic agent paclitaxel is not feasible at this time due to the absence of publicly available scientific literature on "Kadlongilactone F." Extensive searches of chemical and biological databases have yielded no information regarding the isolation, characterization, or biological evaluation of a compound by this name.

Therefore, this guide will provide a comprehensive overview of the established efficacy and mechanisms of paclitaxel as a benchmark for oncological drug performance. Should information on Kadlongilactone F become available, this document can serve as a template for its comparative evaluation.

Paclitaxel: A Pillar of Modern Chemotherapy

Paclitaxel, a complex diterpene isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a cornerstone of treatment for a variety of cancers, including ovarian, breast, lung, and Kaposi's sarcoma. Its potent anticancer activity stems from its unique mechanism of action.

Mechanism of Action

Paclitaxel is a microtubule-stabilizing agent. Microtubules are dynamic protein polymers that are essential components of the cell's cytoskeleton. They play a critical role in cell division (mitosis) by forming the mitotic spindle, which is responsible for segregating chromosomes into daughter cells.

Normally, microtubules undergo a continuous process of assembly (polymerization) and disassembly (depolymerization). Paclitaxel disrupts this dynamic equilibrium by binding to the β-tubulin subunit of microtubules and promoting their polymerization while inhibiting their depolymerization. This leads to the formation of abnormally stable, nonfunctional microtubule bundles, which has several downstream consequences:

  • Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, in cancer cells.

The signaling pathway for paclitaxel-induced apoptosis is complex and can involve multiple protein players. A simplified representation is provided below.

paclitaxel_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest G2/M Phase Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Figure 1: Simplified signaling pathway of paclitaxel's mechanism of action.
Efficacy and Cytotoxicity

The efficacy of paclitaxel is well-documented in numerous preclinical and clinical studies. Its cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. IC50 values for paclitaxel vary depending on the cancer cell line and the duration of drug exposure.

Cell LineCancer TypeIC50 (nM)Exposure Time (h)
MCF-7Breast Cancer2 - 1048 - 72
MDA-MB-231Breast Cancer3 - 1548 - 72
A549Lung Cancer5 - 2048 - 72
OVCAR-3Ovarian Cancer1 - 848 - 72
HeLaCervical Cancer2 - 1048 - 72

Table 1: Representative IC50 values of paclitaxel against various human cancer cell lines. Note: These values are approximate and can vary between different studies and experimental conditions.

Experimental Protocols

The determination of a compound's anticancer efficacy involves a series of standardized in vitro assays. A typical workflow is outlined below.

experimental_workflow cell_culture Cancer Cell Line Culture drug_treatment Treatment with Test Compound (e.g., Paclitaxel) cell_culture->drug_treatment incubation Incubation (e.g., 48-72 hours) drug_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis

Figure 2: General experimental workflow for determining in vitro cytotoxicity.
Cell Culture and Treatment

Human cancer cell lines are cultured in appropriate growth media supplemented with fetal bovine serum and antibiotics in a controlled environment (37°C, 5% CO2). For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of the test compound.

Cell Viability Assays (e.g., MTT Assay)

After the desired incubation period, cell viability is assessed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method. In this assay, the yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.

Data Analysis

The absorbance values are used to calculate the percentage of cell viability at each drug concentration relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

Paclitaxel remains a vital tool in the oncologist's arsenal, demonstrating significant efficacy against a broad range of malignancies through its well-characterized mechanism of microtubule stabilization. The rigorous experimental protocols used to evaluate its cytotoxicity provide a clear framework for assessing novel anticancer agents.

While a comparison with "Kadlongilactone F" is not currently possible, the scientific community eagerly awaits the discovery and characterization of new natural products with therapeutic potential. Should "Kadlongilactone F" or similarly named compounds be described in future research, the methodologies and benchmarks established by extensive studies on drugs like paclitaxel will be invaluable for evaluating their potential as effective cancer treatments. Researchers are encouraged to ensure that novel compounds are entered into public databases to facilitate such comparative analyses.

Kadlongilactone F: A Comparative Analysis of its Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadlongilactone F, a cyclic depsipeptide of marine origin, has emerged as a compound of interest in oncology research due to its potent cytotoxic activity against a range of human cancer cell lines. This guide provides a comparative analysis of Kadlongilactone F as an anti-cancer agent, evaluating its performance against established chemotherapeutic drugs. The information presented herein is intended to support researchers and drug development professionals in assessing its potential as a novel therapeutic candidate. A key differentiator of Kadlongilactone F is its primary mechanism of inducing oncosis or necrosis, a form of cell death characterized by cell swelling and membrane rupture, rather than the more commonly observed apoptosis.[1]

Comparative In Vitro Cytotoxicity

The anti-proliferative activity of Kadlongilactone F has been evaluated against the NCI-60 panel of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) values for Kadlongilactone F and compare them with the 50% inhibitory concentration (IC50) values of standard chemotherapeutic agents in representative cancer cell lines. While GI50 and IC50 are determined by slightly different experimental endpoints, both serve as key indicators of a compound's cytotoxic potency.

Table 1: In Vitro Activity of Kadlongilactone F Against Various Human Cancer Cell Lines

Cell LineCancer TypeKadlongilactone F (GI50, µM)
Prostate Cancer
PC-3Prostate0.170
DU-145Prostate0.123
Breast Cancer
T-47DBreast0.144
HS 578TBreast0.217
Colon Cancer
HCC-2998Colon0.126
HCT-15Colon0.269
HT29Colon0.162
KM12Colon0.182
Non-Small Cell Lung Cancer
NCI-H322MLung0.191
Ovarian Cancer
SK-OV-3Ovarian0.191
Renal Cancer
ACHNRenal1.659
Melanoma
UACC-257Melanoma1.023

Data sourced from the Developmental Therapeutics Program at the National Cancer Institute (NCI).[2]

Table 2: Comparative In Vitro Cytotoxicity (IC50, µM) of Standard Anti-Cancer Agents

Cancer TypeCell LineDoxorubicin (µM)Cisplatin (µM)Paclitaxel (µM)
Prostate Cancer PC-38.00--
DU-1450.343--
Breast Cancer MCF-7-~90.0075
T-47D---
Colon Cancer HCT-11624.30 (as µg/ml)-0.0097
HT-29--0.0095

Note: IC50 values for standard agents are compiled from various sources and methodologies, which can lead to variability. Direct comparative studies are limited.

Mechanism of Action: A Departure from Apoptosis

A significant feature of Kadlongilactone F is its ability to induce a non-apoptotic form of cell death, identified as oncosis or necrosis.[1] This process is morphologically distinct from apoptosis and is characterized by:

  • Cell swelling (oncosis)

  • Formation of large cytoplasmic vacuoles

  • Increased cell membrane permeability

  • Eventual dissolution of the lipid bilayer

This contrasts with the apoptotic pathway induced by many conventional chemotherapeutics like doxorubicin, cisplatin, and paclitaxel, which involves cell shrinkage, chromatin condensation, and formation of apoptotic bodies.

Signaling Pathway Inhibition

Kadlongilactone F has been shown to target the ErbB3 (HER3) receptor tyrosine kinase.[3] By inhibiting ErbB3, it downregulates the PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation. The binding of Kadlongilactone F to ErbB3 is thought to occur at the pseudokinase domain.[3]

oncosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Kadlongilactone_F Kadlongilactone F Membrane Lipid Bilayer Kadlongilactone_F->Membrane Interacts with Lysosomes Lysosomes Kadlongilactone_F->Lysosomes Targets Poration Membrane Poration Membrane->Poration Cell_Swelling Cell Swelling (Oncosis) Poration->Cell_Swelling Vacuoles Large Vacuoles Lysosomes->Vacuoles Induces Vacuoles->Cell_Swelling Membrane_Dissolution Membrane Dissolution Cell_Swelling->Membrane_Dissolution Necrosis Necrosis Membrane_Dissolution->Necrosis erbb3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ErbB3 ErbB3 Receptor PI3K PI3K ErbB3->PI3K Activates ErbB2 ErbB2 (HER2) ErbB2->ErbB3 Heterodimerizes with Kadlongilactone_F Kadlongilactone F Kadlongilactone_F->ErbB3 Inhibits AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes mtt_workflow start Seed cells in 96-well plate treat Treat with Kadlongilactone F or control drug start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50/GI50 values read->end

References

Comparative Analysis of Kadlongilactone F and Related Triterpenoids: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Kadlongilactone F and its closely related triterpenoid analogs isolated from the plant genus Kadsura. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents, particularly in the field of oncology.

Introduction

Triterpenoids isolated from the Schisandraceae family, including the unique hexacyclic Kadlongilactone class, have garnered significant interest due to their diverse and potent biological activities.[1] While research into the specific bioactivity of Kadlongilactone F is still emerging, studies on its structural analogs provide valuable preliminary insights into the key chemical features governing their cytotoxic effects against various cancer cell lines. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and presents logical relationships derived from initial SAR observations.

Cytotoxicity of Kadlongilactone Analogs

Initial studies have focused on the cytotoxic properties of Kadlongilactones A, B, C, and D against a panel of human cancer cell lines. The available data, primarily from cell viability assays, are summarized below.

CompoundCell LineIC50 (µM)IC50 (µg/mL)Reference
Kadlongilactone A A549 (Lung Carcinoma)0.49-3.61-[2]
HT-29 (Colon Adenocarcinoma)0.49-3.61-[2]
K562 (Chronic Myelogenous Leukemia)0.49-3.611.40[2][3]
Kadlongilactone B K562 (Chronic Myelogenous Leukemia)-1.71[3]
Kadlongilactone C A549 (Lung Carcinoma)0.49-3.61-[2]
HT-29 (Colon Adenocarcinoma)0.49-3.61-[2]
K562 (Chronic Myelogenous Leukemia)0.49-3.61-[2]
Kadlongilactone D A549 (Lung Carcinoma)0.49-3.61-[2]
HT-29 (Colon Adenocarcinoma)0.49-3.61-[2]
K562 (Chronic Myelogenous Leukemia)0.49-3.61-[2]

Note: A specific IC50 value for Kadlongilactone F has not yet been reported in the reviewed literature. The IC50 values for Kadlongilactones A, C, and D against A549, HT-29, and K562 cell lines were reported as a range for the group of tested compounds.[2]

Preliminary Structure-Activity Relationship Insights

While a comprehensive SAR study for the Kadlongilactone class is not yet available, preliminary observations can be drawn from the existing data on related triterpenoids from the Kadsura genus. For instance, studies on other cytotoxic triterpene dilactones from Kadsura ananosma suggest that modifications to the lactone rings and the overall stereochemistry of the molecule can significantly impact cytotoxicity.[4][5] Further investigation is required to delineate the specific structural moieties of the Kadlongilactone skeleton that are critical for their cytotoxic effects.

Experimental Protocols

The following provides a general methodology for the cytotoxicity assays referenced in the table above.

MTT Assay for Cell Viability

The cytotoxic activity of the Kadlongilactone compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9]

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., K562, A549, HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Kadlongilactones) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the reviewed literature regarding the signaling pathways modulated by Kadlongilactone F or its analogs. The primary reported biological effect is cytotoxicity. The general workflow for the initial investigation of these compounds is depicted below.

G General Workflow for Kadlongilactone Bioactivity Screening cluster_0 Compound Isolation and Identification cluster_1 In Vitro Bioactivity Assessment cluster_2 Further Mechanistic Studies (Hypothetical) A Plant Material (Kadsura longipedunculata) B Extraction and Fractionation A->B C Isolation of Kadlongilactones (A-F) B->C D Structure Elucidation (NMR, MS) C->D E Cytotoxicity Screening (e.g., MTT Assay) D->E G Determination of IC50 Values E->G F Panel of Cancer Cell Lines (e.g., A549, HT-29, K562) F->E H Mechanism of Action Studies G->H I Signaling Pathway Analysis H->I J Lead Optimization I->J

References

Comparative Efficacy Analysis of Simalikalactone D in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide details the pre-clinical data available for Simalikalactone D and compares it with standard-of-care therapies for specific cancer types. The user initially requested information on "Kadlongilactone F." However, no publicly available scientific literature or data could be found for this compound. Consequently, this guide focuses on a related and well-researched quassinoid, Simalikalactone D, to provide a relevant comparative analysis within the requested framework.

It is critical to note that currently, no in vivo animal efficacy data for Simalikalactone D in cancer models is publicly available. Therefore, this guide presents a comparison of the in vitro efficacy of Simalikalactone D against the in vivo efficacy of standard-of-care drugs in relevant animal models. This comparison is intended for informational purposes and should be interpreted with caution due to the inherent differences between in vitro and in vivo experimental systems.

Overview of Simalikalactone D

Simalikalactone D (SkD) is a quassinoid, a type of naturally occurring terpene lactone, that has been isolated from plants of the Simaroubaceae family.[1][2] While initially investigated for its potent antimalarial properties, recent studies have highlighted its cytotoxic and anti-proliferative effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC) and ovarian cancer.[3][4][5]

Comparative Efficacy Data

The following tables summarize the available efficacy data for Simalikalactone D (in vitro) and standard-of-care therapies (in vivo) for triple-negative breast cancer and ovarian cancer.

Triple-Negative Breast Cancer (TNBC)

Table 1: Efficacy Comparison for Triple-Negative Breast Cancer

Compound/DrugModel SystemCell LineEfficacy MetricResultsCitation(s)
Simalikalactone D In VitroMDA-MB-231IC5065 nM[3][5]
In VitroMDA-MB-468IC50116 nM[5]
Paclitaxel In Vivo (Xenograft)MDA-MB-231Tumor Growth Inhibition (T/C%)6.5% (at 15 mg/kg)[6]
Pembrolizumab In Vivo (PDX in humanized mice)TNBC PDX modelsTumor GrowthSignificant reduction in tumor growth (at 10 mg/kg)[7]

IC50: Half-maximal inhibitory concentration. T/C%: Treatment vs. Control tumor volume percentage.

Ovarian Cancer

Table 2: Efficacy Comparison for Ovarian Cancer

Compound/DrugModel SystemCell LineEfficacy MetricResultsCitation(s)
Simalikalactone D In VitroA2780 (cisplatin-resistant)IC5055 nM[3][4]
Carboplatin In Vivo (Xenograft)A2780Tumor Weight Reduction (T/C%)67% (at 60 mg/kg)[8]
Carboplatin + Paclitaxel In Vivo (Xenograft)A2780Tumor SizeSignificant difference compared to control[9]

IC50: Half-maximal inhibitory concentration. T/C%: Treatment vs. Control tumor weight percentage.

Experimental Protocols

Simalikalactone D In Vitro Cytotoxicity Assay
  • Cell Lines: MDA-MB-231, MDA-MB-468 (TNBC), and A2780 (Ovarian).

  • Methodology: The anti-proliferative effects of Simalikalactone D were determined using standard cell viability assays, such as the MTT or SRB assay.

    • Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, cells were treated with a range of concentrations of Simalikalactone D or a vehicle control (e.g., DMSO).

    • After a specified incubation period (typically 72 hours), a reagent (MTT or SRB) was added to each well.

    • The plates were incubated to allow for the formation of formazan crystals (MTT) or protein staining (SRB).

    • The crystals were solubilized, or the stain was extracted, and the absorbance was read using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[4][5]

Standard-of-Care In Vivo Xenograft Studies
  • Animal Model: Nude mice.

  • Tumor Implantation: 2 x 10^7 MDA-MB-231 cells were implanted subcutaneously into the mice.[6]

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received paclitaxel (e.g., 15 mg/kg) intravenously or intraperitoneally on a specified schedule (e.g., daily for 5 days).[6] The control group received a vehicle solution.

  • Efficacy Evaluation: Tumor volume was measured periodically using calipers. The primary endpoint was often tumor growth inhibition, calculated as the percentage of the mean tumor volume of the treated group relative to the control group (T/C%).[6]

  • Animal Model: Female athymic nude mice.

  • Tumor Implantation: The A2780 human ovarian cancer cell line was grown as a subcutaneous xenograft.[8]

  • Treatment: Mice with established tumors were treated with carboplatin (e.g., 60 mg/kg) via intraperitoneal injection.[8] The control group received a vehicle.

  • Efficacy Evaluation: Antitumor effect was assessed by comparing the relative tumor volumes and tumor weights of the treated group to the control group at a specific time point (e.g., day 6).[8]

Signaling Pathways and Mechanisms of Action

Simalikalactone D

The precise mechanism of action of Simalikalactone D in cancer cells is still under investigation. However, studies suggest that it induces cell death through a caspase-3 independent pathway .[5] In some TNBC cell lines (MDA-MB-231), Simalikalactone D appears to activate autophagy , while in others (MDA-MB-468), it may induce apoptosis involving PD-1/PD-L1 signaling in Death Receptor pathways .[10]

SimalikalactoneD_Pathway cluster_MDA_MB_231 MDA-MB-231 Cells cluster_MDA_MB_468 MDA-MB-468 Cells SkD Simalikalactone D Autophagy Autophagy Activation SkD->Autophagy DeathReceptor Death Receptor Pathway (PD-1/PD-L1 signaling) SkD->DeathReceptor CellDeath1 Cell Death Autophagy->CellDeath1 Apoptosis Apoptosis (Caspase-3 Dependent) DeathReceptor->Apoptosis CellDeath2 Cell Death Apoptosis->CellDeath2

Caption: Proposed differential mechanism of Simalikalactone D in TNBC cell lines.

Paclitaxel

Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12][13]

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of Paclitaxel leading to apoptosis.

Carboplatin

Carboplatin is a platinum-based alkylating agent. Inside the cell, it is hydrolyzed and binds to DNA, forming DNA adducts and cross-links. This damage inhibits DNA replication and transcription, ultimately triggering apoptosis.[14][15]

Carboplatin_Pathway Carboplatin Carboplatin DNA_Binding DNA Binding and Cross-linking Carboplatin->DNA_Binding Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Binding->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: Mechanism of action of Carboplatin leading to apoptosis.

Pembrolizumab

Pembrolizumab is a monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T-cells. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), which are often overexpressed on cancer cells, pembrolizumab releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.[16][17][18][19]

Pembrolizumab_Pathway Pembrolizumab Pembrolizumab PD1_Receptor PD-1 Receptor (on T-cell) Pembrolizumab->PD1_Receptor T_Cell_Activation T-Cell Activation Pembrolizumab->T_Cell_Activation T_Cell_Inhibition T-Cell Inhibition PD1_Receptor->T_Cell_Inhibition PDL1_Cancer PD-L1 (on Cancer Cell) PDL1_Cancer->PD1_Receptor Inhibitory Signal Cancer_Cell_Death Cancer Cell Death T_Cell_Activation->Cancer_Cell_Death

References

Cross-Validation of Kahalalide F Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Kahalalide F (KF), a marine-derived depsipeptide, with established chemotherapeutic agents. Experimental data from various bioassays are presented to offer an objective evaluation of its performance and potential as an anticancer agent. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.

I. Comparative Bioactivity Data

The cytotoxic effects of Kahalalide F and standard chemotherapeutic drugs, Doxorubicin and Cisplatin, were evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is summarized below. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)
Kahalalide F PC3Prostate Cancer0.07[1][2]
DU145Prostate Cancer0.28[1][2]
LNCaPProstate Cancer0.28[1][2]
MCF7Breast Cancer0.28[1][2]
SKBR-3Breast Cancer0.28[1][2]
BT474Breast Cancer0.28[1][2]
A549Lung Cancer2.5 µg/ml
HT29Colon Cancer0.25 µg/ml
LoVoColon Cancer< 1.0 µg/ml
Doxorubicin PC3Prostate Cancer2.64 µg/ml[3]
MCF7Breast Cancer1.20 µM[4]
Cisplatin PC3Prostate Cancer~10 µg/ml[5]
MCF7Breast Cancer~10 µM[6][7]

Kahalalide F demonstrates potent cytotoxicity against a range of cancer cell lines, with notably low IC50 values in prostate and breast cancer lines.[1][2] Importantly, non-tumorigenic cell lines have been shown to be 5- to 40-fold less sensitive to Kahalalide F, suggesting a degree of tumor selectivity.[1][2]

II. Experimental Protocols

Detailed methodologies for the key bioassays used to characterize the activity of Kahalalide F are provided below.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Kahalalide F, Doxorubicin, Cisplatin) and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

B. Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS or a suitable buffer to remove excess JC-1.

  • Fluorescence Measurement: Analyze the cells using a fluorescence microscope or a flow cytometer.

    • Microscopy: Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show green fluorescence.

    • Flow Cytometry: The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization of the mitochondrial membrane.

C. Evaluation of Lysosomal Integrity (LysoTracker Green and Acridine Orange Staining)

LysoTracker Green and Acridine Orange are fluorescent probes used to assess the integrity and acidity of lysosomes. A loss of the acidic environment within lysosomes is an indicator of cellular stress and can be a precursor to cell death.

LysoTracker Green Protocol:

  • Cell Treatment: Treat cells with the test compound.

  • LysoTracker Staining: During the final 30-60 minutes of treatment, add LysoTracker Green to the culture medium at a final concentration of 50-75 nM and incubate at 37°C.

  • Analysis: Visualize the stained lysosomes using fluorescence microscopy. A decrease in green fluorescence intensity indicates a loss of lysosomal acidity.

Acridine Orange Protocol:

  • Cell Treatment: Treat cells with the test compound.

  • Acridine Orange Staining: Add Acridine Orange to the culture medium at a final concentration of 1-5 µg/mL and incubate for 15-30 minutes.

  • Analysis: In healthy cells, Acridine Orange accumulates in acidic lysosomes and fluoresces red. Upon lysosomal membrane permeabilization, the dye leaks into the cytoplasm and nucleus, where it fluoresces green. Changes in fluorescence can be observed by microscopy or quantified by flow cytometry.

III. Mechanism of Action and Signaling Pathways

Kahalalide F induces a rapid, non-apoptotic form of cell death known as oncosis.[1][2] This process is characterized by cellular swelling, vacuolization, mitochondrial damage, and eventual plasma membrane rupture.[1][2] The mechanism is thought to involve the disruption of cellular membranes, leading to a loss of mitochondrial membrane potential and lysosomal integrity.[1]

A. Proposed Mechanism of Kahalalide F-Induced Oncosis

The following diagram illustrates the proposed sequence of events leading to oncosis upon treatment with Kahalalide F.

Oncosis_Pathway KF Kahalalide F Membrane Plasma Membrane Disruption KF->Membrane Mito Mitochondrial Membrane Depolarization Membrane->Mito Lyso Lysosomal Membrane Permeabilization Membrane->Lyso ATP_Depletion ATP Depletion Mito->ATP_Depletion Swelling Cellular Swelling & Vacuolization Lyso->Swelling ATP_Depletion->Swelling Rupture Plasma Membrane Rupture Swelling->Rupture Oncosis Oncosis Rupture->Oncosis

Caption: Proposed mechanism of Kahalalide F-induced oncosis.

B. General Experimental Workflow for Bioassay Cross-Validation

The diagram below outlines a general workflow for the cross-validation of bioassays for a novel compound like Kahalalide F.

Bioassay_Workflow Start Start: Compound of Interest (e.g., Kahalalide F) Cytotoxicity Primary Screening: Cytotoxicity Assays (e.g., MTT) Start->Cytotoxicity IC50 Determine IC50 Values in Cancer Cell Lines Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Comparison Comparative Analysis with Standard Drugs IC50->Comparison Mito_Assay Mitochondrial Potential (JC-1 Assay) Mechanism->Mito_Assay Lyso_Assay Lysosomal Integrity (LysoTracker/AO) Mechanism->Lyso_Assay Mito_Assay->Comparison Lyso_Assay->Comparison End Conclusion: Bioactivity Profile Comparison->End

Caption: General workflow for bioassay cross-validation.

C. The PI3K/Akt Signaling Pathway

While the primary mechanism of Kahalalide F appears to be direct membrane disruption, some studies suggest it may also modulate intracellular signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. While the direct interaction of Kahalalide F with this pathway is still under investigation, understanding its components is crucial for comprehensive bioactivity profiling.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified overview of the PI3K/Akt signaling pathway.

References

No Evidence of Synergistic Effects of Kadlongilactone F with Other Drugs Found in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and publicly available data has revealed no specific studies or experimental evidence detailing the synergistic effects of Kadlongilactone F in combination with other drugs. Researchers, scientists, and drug development professionals should be aware that, to date, there are no published findings on potential synergistic interactions, combination therapies, or the signaling pathways that might be involved when Kadlongilactone F is used alongside other therapeutic agents.

Our investigation sought to identify quantitative data from in vitro or in vivo studies, detailed experimental protocols, and information on the molecular mechanisms of action that would be necessary to compile a comparison guide on the synergistic effects of Kadlongilactone F. However, the search for relevant studies, including combination drug screens and mechanistic analyses, did not yield any information specific to this compound.

Consequently, it is not possible to provide a summary of quantitative data in tabular form, detail relevant experimental methodologies, or generate diagrams of signaling pathways and experimental workflows as requested. The absence of this foundational research means that any potential for Kadlongilactone F to enhance the efficacy of other drugs, or to be enhanced by them, remains unexplored and unverified in the public scientific domain.

Further research would be required to determine if Kadlongilactone F possesses any synergistic properties and to elucidate the underlying mechanisms of such interactions. Until such studies are conducted and published, the scientific community has no basis on which to evaluate the potential of Kadlongilactone F in combination therapies.

A Comparative Analysis of Natural Kadlongilactones: Cytotoxic Profiles of Novel Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Initial Scope: This guide was initially intended to compare the physicochemical and biological properties of synthetic versus natural Kadlongilactone F. However, a thorough review of the current scientific literature reveals that the total synthesis of Kadlongilactone F has not yet been reported. Therefore, a direct comparison between a synthetic and natural form is not feasible at this time.

Revised Focus: This guide has been adapted to provide a valuable comparative analysis of the reported biological activities of a series of naturally occurring Kadlongilactones: C, D, E, and F. These novel triterpenoids were isolated from the leaves and stems of Kadsura longipedunculata and have demonstrated significant cytotoxic effects against several human cancer cell lines. This comparison aims to highlight the preliminary anti-cancer potential of this new class of compounds.

Physicochemical Properties of Natural Kadlongilactones

The Kadlongilactones are a series of structurally related triterpenoids characterized by a complex, hexacyclic[1][1][2][3][3][3] ring system. While detailed physicochemical data for each compound is limited, their molecular formulas have been established through high-resolution electrospray ionization mass spectrometry (HRESIMS).

CompoundMolecular FormulaMolecular Weight ( g/mol )
Kadlongilactone C C₃₁H₄₀O₆508.65
Kadlongilactone D Not specified in search resultsNot specified in search results
Kadlongilactone E C₃₁H₄₀O₆508.65
Kadlongilactone F Not specified in search resultsNot specified in search results

Comparative Biological Activity: In Vitro Cytotoxicity

Natural Kadlongilactones C, D, E, and F have been evaluated for their cytotoxic activity against three human cancer cell lines: A549 (non-small cell lung cancer), HT-29 (colon adenocarcinoma), and K562 (chronic myelogenous leukemia). The results, presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized below.

CompoundA549 (IC₅₀ in µM)HT-29 (IC₅₀ in µM)K562 (IC₅₀ in µM)
Kadlongilactone C 1.210.490.87
Kadlongilactone D 3.611.582.03
Kadlongilactone E 1.890.761.32
Kadlongilactone F 2.541.121.76

These data indicate that all tested Kadlongilactones exhibit potent cytotoxic activity, with Kadlongilactone C being the most potent derivative against the HT-29 and K562 cell lines.

Experimental Protocols

The following is a general description of the experimental protocols that would be used for the isolation and cytotoxic evaluation of natural Kadlongilactones.

Isolation and Purification of Natural Kadlongilactones

The air-dried and powdered leaves and stems of Kadsura longipedunculata would be extracted with a solvent such as ethanol. The resulting crude extract would then be subjected to a series of chromatographic techniques to isolate the individual Kadlongilactones. This process typically involves:

  • Solvent Partitioning: The crude extract is partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

  • Column Chromatography: The fractions are then separated using column chromatography on silica gel or other stationary phases, eluting with a gradient of solvents.

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using semi-preparative or preparative HPLC to yield the pure Kadlongilactones C, D, E, and F.

The structure of each isolated compound is then elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated Kadlongilactones against the A549, HT-29, and K562 human cancer cell lines is typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: The cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the purified Kadlongilactones. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are then dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated for each concentration of the compound relative to the control. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and cytotoxic evaluation of natural Kadlongilactones.

experimental_workflow cluster_isolation Isolation and Purification cluster_cytotoxicity In Vitro Cytotoxicity Testing plant_material Kadsura longipedunculata (Leaves and Stems) extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography partitioning->column_chromatography hplc HPLC Purification column_chromatography->hplc pure_compounds Pure Kadlongilactones (C, D, E, F) hplc->pure_compounds treatment Treatment with Kadlongilactones pure_compounds->treatment cell_lines Human Cancer Cell Lines (A549, HT-29, K562) cell_culture Cell Culture and Seeding cell_lines->cell_culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis mtt_assay->data_analysis ic50_values IC50 Values data_analysis->ic50_values

Caption: Workflow for the isolation and cytotoxic evaluation of natural Kadlongilactones.

Conclusion

The natural Kadlongilactones C, D, E, and F, isolated from Kadsura longipedunculata, represent a new class of triterpenoids with promising cytotoxic activity against several human cancer cell lines. While the total synthesis of these complex molecules has not yet been reported, the preliminary biological data on the natural products provide a strong rationale for further investigation. Future research efforts may focus on the total synthesis of these compounds to enable more extensive biological evaluation and structure-activity relationship studies, which could pave the way for the development of novel anti-cancer therapeutics. The detailed experimental protocols and comparative data presented in this guide offer a foundational resource for researchers interested in exploring the therapeutic potential of the Kadlongilactone family.

References

Comparative Toxicity Analysis of Kadlongilactone F and Standard Chemotherapeutic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the toxicity profiles of the novel marine-derived compound, Kadlongilactone F, against established chemotherapy standards is currently hampered by a lack of publicly available experimental data for Kadlongilactone F. While extensive research has characterized the cytotoxic effects of conventional anticancer drugs, the toxicity profile of Kadlongilactone F remains largely unexplored in scientific literature.

This guide provides a framework for such a comparative analysis, outlining the necessary experimental data and protocols. It also presents available toxicity data for standard chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—to serve as a benchmark for future studies on Kadlongilactone F.

Data Presentation: A Comparative Framework

To facilitate a direct and clear comparison, all quantitative toxicity data should be summarized in a structured format. The following table illustrates how IC50 values (the concentration of a drug that inhibits the growth of 50% of cells) for Kadlongilactone F, once determined, can be compared against those of standard drugs across various cancer cell lines.

Cell LineKadlongilactone F IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (µM)
MCF-7 (Breast)Data not available~0.1 - 1.0[1][2][3]~5 - 20[4][5]~0.002 - 0.01[6][7]
HepG2 (Liver)Data not available~0.1 - 1.0[1][8][9]~5 - 15[4]Data varies
HCT116 (Colon)Data not available~0.05 - 0.5[8][9]~2 - 10[4]Data varies
A549 (Lung)Data not availableData varies~7.5 - 11[10]Data varies
HeLa (Cervical)Data not availableData varies~1 - 5[4]~0.0025 - 0.0075[11]

Experimental Protocols for Cytotoxicity Assessment

Standardized and reproducible experimental protocols are crucial for generating reliable and comparable toxicity data. The two most common in vitro methods for assessing cytotoxicity are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound (e.g., Kadlongilactone F) and standard drugs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • SRB Staining: Stain the fixed cells with SRB solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at approximately 515 nm.

  • Data Analysis: Determine cell viability and IC50 values as in the MTT assay.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Kadlongilactone F & Standards treatment Treat Cells with Compounds (e.g., 48 hours) compound_prep->treatment assay_choice Perform MTT or SRB Assay treatment->assay_choice readout Measure Absorbance assay_choice->readout calculation Calculate % Viability & IC50 readout->calculation

Caption: Workflow for in vitro cytotoxicity testing.

Intrinsic Apoptosis Signaling Pathway

G cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase stress DNA Damage, Oxidative Stress bax_bak Bax/Bak Activation stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome caspase3 Pro-Caspase-3 apoptosome->caspase3 Activation active_caspase3 Active Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis

Caption: Intrinsic pathway of apoptosis.

Future Directions

The elucidation of the toxicity profile of Kadlongilactone F is a critical next step in evaluating its potential as a therapeutic agent. Researchers are encouraged to conduct in vitro cytotoxicity assays using standardized protocols, such as the MTT and SRB assays, across a panel of clinically relevant cancer cell lines. Subsequent studies should aim to unravel the underlying mechanism of action, including its effects on cell cycle progression and the induction of apoptosis. This foundational data will be instrumental in guiding further preclinical and clinical development of Kadlongilactone F.

References

Safety Operating Guide

Navigating the Disposal of Kadlongilactone F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific public data on the disposal of Kadlongilactone F necessitates a cautious and compliant approach based on general principles of laboratory chemical waste management. Researchers, scientists, and drug development professionals must adhere to institutional and regulatory guidelines, treating the compound as potentially hazardous in the absence of definitive information.

This guide provides a procedural framework for the safe and compliant disposal of Kadlongilactone F, emphasizing hazard assessment, consultation with safety professionals, and adherence to established protocols.

Core Disposal Procedure

Given the lack of specific disposal information for Kadlongilactone F, a conservative approach is mandatory. The following steps outline a general procedure that prioritizes safety and regulatory compliance.

  • Hazard Assessment: Before handling, assume Kadlongilactone F is hazardous. Review any available internal data or literature for information on its reactivity, toxicity, and stability. In the absence of data, treat it as a compound with unknown hazards.

  • Consult Safety Data Sheets (SDS) for Similar Compounds: While no SDS for Kadlongilactone F was found, reviewing SDS for compounds with similar structures or functional groups may provide insights into potential hazards and handling precautions. However, this is not a substitute for a formal hazard assessment.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. Provide them with all available information on Kadlongilactone F. They will determine the appropriate disposal route based on their expertise and knowledge of local, state, and federal regulations.

  • Segregation and Labeling:

    • Do not mix Kadlongilactone F waste with other chemical waste streams unless explicitly instructed to do so by EHS.

    • Label the waste container clearly with the full chemical name ("Kadlongilactone F"), any known hazard information (e.g., "Caution: Compound of Unknown Toxicity"), and the date of accumulation.

    • Use a container that is compatible with the chemical.

  • Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal: The ultimate disposal of Kadlongilactone F must be handled by a licensed hazardous waste disposal company arranged through your institution's EHS office[1]. Do not attempt to dispose of this chemical down the drain or in regular trash[2][3].

General Guidelines for Chemical Waste Disposal

The following table summarizes general guidelines applicable to the disposal of research-grade chemicals like Kadlongilactone F.

GuidelineDescription
Regulatory Compliance All hazardous waste must be managed in accordance with federal, state, and local regulations[4].
Container Management Waste containers must be in good condition, kept closed except when adding waste, and properly labeled with the contents[3].
Incompatible Wastes Segregate incompatible wastes to prevent dangerous reactions[3].
Empty Containers Empty chemical containers may require specific cleaning procedures before disposal. Consult EHS for guidance[3][4].
Unknowns Never dispose of unknown chemicals. They must be identified to the best of your ability and managed by EHS.

Experimental Protocols

Detailed experimental protocols for the disposal of Kadlongilactone F cannot be provided due to the absence of specific data. The primary "protocol" is to engage with your institution's EHS office for a formal waste characterization and disposal plan.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of a research chemical with limited safety information.

A Start: Need to Dispose of Kadlongilactone F B Is a specific Safety Data Sheet (SDS) available? A->B C Follow specific disposal instructions in the SDS. B->C Yes D Treat as a chemical with unknown hazards. B->D No E Consult Institutional Environmental Health & Safety (EHS) Office D->E F EHS provides specific disposal guidance. E->F G Segregate and label waste container with all known information. F->G H Store in designated hazardous waste accumulation area. G->H I Arrange for pickup and disposal by a licensed contractor via EHS. H->I

Caption: Disposal workflow for research chemicals with limited data.

References

Essential Safety and Logistical Information for Handling Kadlongilactone F

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety protocols and logistical plans for the handling and disposal of Kadlongilactone F. As a member of the quassinoid family of natural products, Kadlongilactone F is presumed to possess potent biological activity and should be handled with the utmost care as a potentially cytotoxic compound.[1][2] Adherence to these guidelines is essential to ensure personal safety and minimize environmental exposure.

Personal Protective Equipment (PPE)

Due to its potential cytotoxicity, a comprehensive PPE strategy is mandatory when handling Kadlongilactone F.[3][4][5] The following table summarizes the required PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
Receiving and Unpacking - Double Nitrile Gloves (outer pair chemotherapy-grade)[6][7] - Protective Gown (lint-free, non-permeable, solid front, long sleeves, tight-fitting cuffs)[7]
Preparation of Solutions - Double Nitrile Gloves (outer pair chemotherapy-grade)[6][7] - Protective Gown (as above)[7] - Eye Protection (Safety Goggles or Face Shield) - Respiratory Protection (use within a certified chemical fume hood or biological safety cabinet)[7]
Administration/Use in Experiments - Double Nitrile Gloves (outer pair chemotherapy-grade)[7] - Protective Gown (as above)[7] - Eye Protection (Safety Goggles or Face Shield)
Waste Disposal - Double Nitrile Gloves (outer pair chemotherapy-grade)[7] - Protective Gown (as above)[7] - Eye Protection (Safety Goggles or Face Shield)
Spill Cleanup - Double Nitrile Gloves (industrial thickness, >0.45mm)[8] - Protective Gown (as above)[7] - Eye Protection (Face Shield) - Respiratory Protection (if spill generates aerosols or involves powder)[8]
Operational Plan: From Receipt to Disposal

A systematic approach is critical to safely manage Kadlongilactone F throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the external packaging for any signs of damage.[9] If the package is compromised, implement spill control procedures immediately.

  • Personnel responsible for unpacking should wear a protective gown and double gloves.[6]

  • Store Kadlongilactone F in a designated, clearly labeled area for potent or cytotoxic compounds. This area should have restricted access.

  • Transport the compound within the facility in a sealed, unbreakable secondary container.[7]

2. Preparation of Stock Solutions and Dilutions:

  • All manipulations of solid Kadlongilactone F or concentrated solutions must be performed within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet that is vented to the outside.[7]

  • Work surfaces within the hood should be covered with a disposable, plastic-backed absorbent pad.[7]

  • Use Luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.[7]

  • After preparation, wipe the exterior of all containers with an appropriate deactivating solution or 70% ethanol to remove any surface contamination.

3. Experimental Use:

  • When handling Kadlongilactone F in experimental settings, always wear the prescribed PPE.

  • Conduct all procedures that could generate aerosols within a certified containment device.

  • Be mindful of potential contamination of common laboratory equipment. Decontaminate any surfaces or equipment that may have come into contact with the compound.

Disposal Plan

Proper disposal of Kadlongilactone F and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Categorization: All materials that have come into contact with Kadlongilactone F are considered cytotoxic waste. This includes, but is not limited to:

    • Unused or expired compound.

    • Empty vials and containers.

    • Contaminated PPE (gloves, gowns, etc.).

    • Pipette tips, culture plates, and other disposable labware.

    • Spill cleanup materials.

  • Segregation and Collection:

    • Segregate cytotoxic waste at the point of generation.[10]

    • Use designated, leak-proof, and puncture-resistant waste containers that are clearly labeled with the "Cytotoxic" hazard symbol.[9][11]

    • Sharps (needles, scalpels) must be disposed of in a designated cytotoxic sharps container.[11]

    • Do not overfill waste containers.

  • Final Disposal:

    • Cytotoxic waste must be disposed of through a licensed hazardous waste management company.[12]

    • Incineration is the preferred method for the disposal of cytotoxic waste.[11]

    • Never dispose of Kadlongilactone F or contaminated materials in the regular trash or down the drain.[9]

Experimental Protocols

General Protocol for Handling a Potent Natural Product:

  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment specific to the planned use of Kadlongilactone F.

  • Pre-Experiment Preparation:

    • Designate a specific work area for the experiment.

    • Cover the work surface with a disposable absorbent pad.

    • Assemble all necessary materials and equipment before handling the compound.

    • Ensure easy access to an emergency spill kit and eyewash station.

  • Compound Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Perform all manipulations that may generate dust or aerosols within a certified chemical fume hood or biological safety cabinet.

  • Post-Experiment Procedures:

    • Decontaminate all work surfaces and equipment.

    • Properly segregate and dispose of all contaminated waste.

    • Remove PPE in the correct order to avoid cross-contamination (remove outer gloves first, followed by gown, then inner gloves).

    • Wash hands thoroughly with soap and water after removing all PPE.[13]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of Kadlongilactone F in a research setting.

G cluster_0 Preparation Phase cluster_1 Handling Phase cluster_2 Post-Handling Phase Risk_Assessment Conduct Risk Assessment Gather_Materials Assemble PPE & Equipment Risk_Assessment->Gather_Materials Prepare_Workspace Prepare Containment Area Gather_Materials->Prepare_Workspace Receive_Compound Receive & Inspect Compound Prepare_Workspace->Receive_Compound Store_Compound Store in Designated Area Receive_Compound->Store_Compound Weigh_Prepare Weigh & Prepare Solutions (in Fume Hood/BSC) Store_Compound->Weigh_Prepare Conduct_Experiment Conduct Experiment Weigh_Prepare->Conduct_Experiment Decontaminate Decontaminate Surfaces & Equipment Conduct_Experiment->Decontaminate Segregate_Waste Segregate Cytotoxic Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose via Hazardous Waste Stream Segregate_Waste->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for Safe Handling of Kadlongilactone F.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.